Schiarisanrin A
Description
Properties
Molecular Formula |
C27H32O8 |
|---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
[(1S,12R,13R,14R)-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] (2S)-2-methylbutanoate |
InChI |
InChI=1S/C27H32O8/c1-7-13(2)26(29)35-21-15(4)14(3)8-16-9-18(30-5)23(31-6)25(28)27(16)11-32-24-20(27)17(21)10-19-22(24)34-12-33-19/h9-10,13-15,21H,7-8,11-12H2,1-6H3/t13-,14+,15+,21+,27-/m0/s1 |
InChI Key |
JHTGXHCLRHKLER-ZPNZURAVSA-N |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@@H]1[C@@H]([C@@H](CC2=CC(=C(C(=O)[C@@]23COC4=C3C1=CC5=C4OCO5)OC)OC)C)C |
Canonical SMILES |
CCC(C)C(=O)OC1C(C(CC2=CC(=C(C(=O)C23COC4=C3C1=CC5=C4OCO5)OC)OC)C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Schisantherin A: Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisantherin A is a bioactive dibenzocyclooctadiene lignan isolated from the fruits of Schisandra sphenanthera and Schisandra chinensis, plants with a long history of use in traditional medicine. As a prominent member of the schisandrin family of lignans, Schisantherin A has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical and physical properties of Schisantherin A, detailed experimental protocols for its isolation and analysis of its biological activities, and visualizations of the key signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Chemical and Physical Properties
Schisantherin A, also known as Gomisin C, Schizantherin-A, or Wuweizi ester-A, possesses a complex chemical structure that underpins its biological activity.
Table 1: General Chemical Properties of Schisantherin A
| Property | Value | References |
| IUPAC Name | [(8S,9S,10S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.0²,⁷.0¹⁴,¹⁸]nonadeca-1(19),2(7),3,5,12,14(18)-hexaen-8-yl] benzoate | |
| Synonyms | Gomisin C, Schizantherin-A, Wuweizi ester-A | |
| CAS Number | 58546-56-8 | |
| Molecular Formula | C₃₀H₃₂O₉ | |
| Molecular Weight | 536.57 g/mol |
Table 2: Physical Properties of Schisantherin A
| Property | Value | References |
| Appearance | Solid Powder | |
| Melting Point | 122-124 °C | |
| Solubility | Highly soluble in benzene, chloroform, and acetone; soluble in methanol and ethanol; insoluble in petroleum ether and water. |
Spectroscopic Data
The structural elucidation of Schisantherin A has been accomplished through various spectroscopic techniques.
Mass Spectrometry: High-resolution mass spectrometry confirms the molecular formula of Schisantherin A. The fragmentation pattern in MS/MS studies reveals characteristic losses of the benzoyl group and successive losses of methyl and methoxy groups from the dibenzocyclooctadiene core.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for detailing the complex structure of Schisantherin A. The chemical shifts provide information about the electronic environment of each proton and carbon atom, while coupling constants in ¹H NMR help to establish the connectivity and stereochemistry of the molecule. While a complete, unified dataset is not available in a single source, a compilation of reported chemical shifts in CDCl₃ is presented below.
Table 3: Compiled ¹H and ¹³C NMR Chemical Shifts for Schisantherin A in CDCl₃
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) |
| 1 | 152.3 | |
| 2 | 141.7 | |
| 3 | 141.5 | |
| 4 | 136.9 | 6.53 (s) |
| 5 | 124.9 | |
| 6 | 77.5 | 5.75 (d, J=1.5) |
| 7 | 81.9 | 4.88 (d, J=1.5) |
| 8 | 34.5 | 2.55 (m) |
| 9 | 40.8 | 2.05 (m) |
| 10 | 104.5 | 6.69 (s) |
| 11 | 141.3 | |
| 12 | 152.3 | |
| 13 | 135.6 | |
| 14 | 132.8 | |
| 1-OCH₃ | 60.9 | 3.89 (s) |
| 2-OCH₃ | 60.9 | 3.87 (s) |
| 3-OCH₃ | 55.9 | 3.55 (s) |
| 12-OCH₃ | 55.9 | 3.89 (s) |
| 7-CH₃ | 13.5 | 0.85 (d, J=7.0) |
| 8-CH₃ | 21.5 | 1.18 (d, J=7.0) |
| Benzoyl-C=O | 166.0 | |
| Benzoyl-C1' | 130.5 | |
| Benzoyl-C2'/6' | 129.7 | 8.05 (d, J=7.5) |
| Benzoyl-C3'/5' | 128.3 | 7.45 (t, J=7.5) |
| Benzoyl-C4' | 132.8 | 7.58 (t, J=7.5) |
Note: This table is a compilation from multiple sources and may have slight variations. For definitive assignments, it is recommended to consult original research articles.
Infrared (IR) Spectroscopy: The IR spectrum of Schisantherin A displays characteristic absorption bands corresponding to its functional groups. Key peaks include those for the hydroxyl (-OH) group, aromatic C-H stretching, ester carbonyl (C=O) stretching, and C-O stretching of the ether and methoxy groups.
Table 4: Characteristic IR Absorption Bands for Schisantherin A
| Wavenumber (cm⁻¹) | Functional Group |
| ~3500 | O-H stretch (hydroxyl) |
| ~3000-2850 | C-H stretch (aromatic and aliphatic) |
| ~1720 | C=O stretch (ester) |
| ~1600, ~1500 | C=C stretch (aromatic) |
| ~1270, ~1030 | C-O stretch (ethers, esters, methoxy) |
Experimental Protocols
Isolation of Schisantherin A
The following is a generalized protocol for the isolation of Schisantherin A from the fruits of Schisandra sphenanthera or Schisandra chinensis, combining principles from various reported methods.
1. Extraction:
-
Ultrasonic-Assisted Extraction (UAE):
-
Grind the dried fruits of the plant into a fine powder.
-
Mix the powder with a suitable solvent, such as methanol or ethanol, in a solid-to-liquid ratio of approximately 1:10 (w/v).
-
Subject the mixture to ultrasonic extraction for about 30-60 minutes at a controlled temperature (e.g., 40-50°C).
-
Filter the mixture and collect the supernatant. Repeat the extraction process on the residue to ensure maximum yield.
-
Combine the supernatants and concentrate them under reduced pressure using a rotary evaporator.
-
2. Purification by Column Chromatography:
-
Silica Gel Column Chromatography:
-
Dissolve the concentrated crude extract in a minimal amount of a suitable solvent (e.g., chloroform).
-
Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent like petroleum ether or hexane.
-
Elute the column with a gradient of solvents, typically starting with petroleum ether and gradually increasing the polarity by adding ethyl acetate.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing Schisantherin A.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Pool the fractions containing Schisantherin A and further purify them using preparative HPLC.
-
A typical HPLC system would utilize a C18 column.
-
The mobile phase is often a gradient of water and acetonitrile or methanol.
-
Monitor the elution at a suitable wavelength (e.g., 254 nm) to collect the pure Schisantherin A peak.
-
3. Confirmation of Identity:
-
Confirm the identity and purity of the isolated compound using analytical techniques such as mass spectrometry and NMR spectroscopy.
Biological Activity Assays
Schisantherin A exhibits significant anti-inflammatory and neuroprotective properties, primarily through the modulation of the NF-κB and MAPK signaling pathways.
1. Anti-inflammatory Activity in RAW 264.7 Macrophages:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Treatment: Pre-treat the cells with various concentrations of Schisantherin A for 1-2 hours.
-
Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).
-
Analysis of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6): Quantify the levels of TNF-α and IL-6 in the culture medium using ELISA kits.
-
2. Neuroprotective Activity in SH-SY5Y Neuroblastoma Cells:
-
Cell Culture and Differentiation: Culture SH-SY5Y cells in a suitable medium. For some assays, differentiation into a neuronal phenotype can be induced using retinoic acid.
-
Treatment: Pre-treat the cells with different concentrations of Schisantherin A.
-
Induction of Neurotoxicity: Induce cellular stress or apoptosis using a neurotoxin such as 6-hydroxydopamine (6-OHDA) or MPP⁺.
-
Cell Viability Assay: Assess cell viability using the MTT assay. A decrease in the conversion of MTT to formazan indicates reduced cell viability.
-
Apoptosis Assay: Analyze apoptosis by methods such as Annexin V/Propidium Iodide staining followed by flow cytometry.
Analysis of Signaling Pathways by Western Blot
1. Sample Preparation:
-
After treatment as described in the biological activity assays, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
2. SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins based on molecular weight by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-NF-κB p65, total NF-κB p65, phospho-p38 MAPK, total p38 MAPK, etc.) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways Modulated by Schisantherin A
Schisantherin A exerts its anti-inflammatory and other pharmacological effects by modulating key intracellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Schisantherin A has been shown to inhibit this process by preventing the degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation and cellular stress responses. It comprises several kinases, including p38, JNK, and ERK. Inflammatory stimuli can lead to the phosphorylation and activation of these MAPKs, which in turn regulate the expression of various inflammatory mediators. Schisantherin A has been demonstrated to suppress the phosphorylation of p38, JNK, and ERK, thereby attenuating the inflammatory response.
Conclusion
Schisantherin A is a promising natural product with well-defined chemical and physical characteristics and significant pharmacological potential, particularly in the realms of anti-inflammatory and neuroprotective activities. This technical guide has provided a detailed overview of its properties, methodologies for its study, and the key signaling pathways it modulates. The information presented herein is intended to facilitate further research and development of Schisantherin A as a potential therapeutic agent. As our understanding of its mechanisms of action continues to grow, so too will the possibilities for its application in addressing a range of human diseases.
Schiarisanrin A: A Technical Guide to its Natural Sources, Isolation, and Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiarisanrin A is a bioactive lignan belonging to the dibenzocyclooctadiene class, which has garnered significant interest within the scientific community. Lignans from the family Schisandraceae are recognized for a wide array of pharmacological activities, and this compound is a key compound within this group. This technical guide provides an in-depth overview of the natural sources of this compound, detailed experimental protocols for its extraction and isolation, and quantitative data to support further research and development.
Natural Sources of this compound
This compound has been identified in plants belonging to the Schisandraceae family.[1][2][3] The primary documented sources include species from the genera Schisandra and Kadsura.
-
Schizandra arisanensis : This species stands out as a significant and well-documented natural source of this compound. Research has successfully isolated and quantified this compound from extracts of S. arisanensis.
-
Kadsura longipedunculata : Commonly known as the Chinese Kadsura vine, this plant is another confirmed natural source of this compound.[4][5] It is a climbing shrub found in southwestern China and has a history of use in folk medicine.[4][5] While the presence of this compound is confirmed, specific quantitative data in this species is less readily available in the current literature.
Quantitative Data
The concentration of this compound can vary depending on the plant species, the specific part of the plant used, and the extraction methodology. The following table summarizes the available quantitative data for this compound from its primary documented source.
| Plant Species | Plant Part/Extract | Compound | Yield/Concentration | Reference |
| Schizandra arisanensis | n-hexane fraction of ethanolic extract | This compound | 4.6 mg from 100 mg of extract (4.6%) | [6] |
Experimental Protocols
The isolation and purification of this compound from its natural sources typically involve a multi-step process of extraction and chromatography. The following is a detailed methodology based on a successful isolation from Schizandra arisanensis.[6]
Extraction
-
Plant Material Preparation: The initial plant material (e.g., stems, fruits) is dried and pulverized to increase the surface area for efficient extraction.
-
Solvent Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent. Ethanol is commonly used. The resulting mixture is filtered to separate the crude extract from the solid plant residue.
-
Solvent Partitioning: The crude ethanolic extract is then partitioned with solvents of varying polarity to separate compounds based on their solubility. A typical partitioning scheme would involve using water and n-hexane. This step yields an n-hexane soluble fraction (SA-Et-H) which is enriched with lignans like this compound.
Isolation and Purification
-
High-Performance Liquid Chromatography (HPLC): The n-hexane fraction is further purified using preparative High-Performance Liquid Chromatography (HPLC).
-
Column: A preparative Cosmosil 5C18 AR-II column (250 mm × 10 mm i.d.) is employed.[6]
-
Mobile Phase: A gradient system of water (A) and acetonitrile (B) is used for elution. The gradient is as follows:
-
0-2 min: 45%-50% B
-
2-20 min: 50%-55% B
-
20-55 min: 55%-60% B
-
55-60 min: 60%-70% B
-
60-70 min: 70%-100% B[6]
-
-
Flow Rate: The mobile phase is pumped at a flow rate of 3 mL/min.
-
Detection: The eluent is monitored at a UV wavelength of 215 nm.
-
-
Compound Identification: The fractions corresponding to the peak of this compound are collected. The identity and purity of the isolated compound are then confirmed by spectroscopic methods such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy, and by comparison with authentic samples and literature data.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the extraction and isolation of this compound from Schizandra arisanensis.
Signaling Pathways and Logical Relationships
While this document focuses on the natural sources and isolation of this compound, it is important for drug development professionals to understand its biological context. Lignans from Schisandraceae are known to interact with various cellular signaling pathways. Further research into the specific mechanisms of action of this compound is warranted. The following diagram provides a generalized logical relationship for the investigation of a natural product's therapeutic potential.
References
- 1. Schisandraceae | Description, Genera, & Facts | Britannica [britannica.com]
- 2. Schisandraceae - Wikipedia [en.wikipedia.org]
- 3. Schisandraceae - FNA [floranorthamerica.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Schizandra arisanensis extract attenuates cytokine-mediated cytotoxicity in insulin-secreting cells - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Schiarisanrin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Schiarisanrin A, a C19 homolignan isolated from Schizandra arisanensis. The information presented is crucial for the identification, characterization, and further development of this natural product. All data is sourced from the primary literature, specifically the study by Kuo, Y.-H., et al., published in the Journal of Organic Chemistry in 1997.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRMS) was utilized to determine the elemental composition and exact mass of this compound.
Table 1: Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Found m/z | Formula |
| [M]⁺ | 398.1729 | 398.1729 | C₂₃H₂₆O₅ |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The structure of this compound was elucidated using a combination of ¹H NMR and ¹³C NMR spectroscopy. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).
¹H NMR Spectroscopic Data
Table 2: ¹H NMR (500 MHz, CDCl₃) Data for this compound
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 1 | 6.04 | d | 10.0 |
| 2 | 6.64 | d | 10.0 |
| 5 | 2.58 | m | |
| 5 | 2.38 | m | |
| 6' | 6.75 | s | |
| 7' | 4.90 | d | 8.0 |
| 8' | 3.48 | m | |
| 9' | 1.18 | d | 7.0 |
| 10 | 2.05 | m | |
| 10 | 1.85 | m | |
| 11 | 1.75 | m | |
| 11 | 1.55 | m | |
| 1-OMe | 3.82 | s | |
| 2'-OMe | 3.88 | s | |
| 5'-OMe | 3.85 | s | |
| 6-Me | 1.85 | s |
¹³C NMR Spectroscopic Data
Table 3: ¹³C NMR (125 MHz, CDCl₃) Data for this compound
| Position | δ (ppm) |
| 1 | 126.9 |
| 2 | 145.8 |
| 3 | 198.5 |
| 4 | 124.9 |
| 5 | 36.4 |
| 6 | 86.7 |
| 1' | 132.8 |
| 2' | 148.9 |
| 3' | 111.8 |
| 4' | 148.5 |
| 5' | 110.9 |
| 6' | 120.8 |
| 7' | 89.8 |
| 8' | 50.2 |
| 9' | 13.9 |
| 10 | 32.1 |
| 11 | 22.8 |
| 1-OMe | 56.0 |
| 2'-OMe | 56.1 |
| 5'-OMe | 56.2 |
| 6-Me | 24.8 |
Experimental Protocols
The following are the general experimental procedures for the acquisition of the spectroscopic data.
General Experimental Procedures
Optical rotations were measured on a JASCO DIP-370 digital polarimeter. Ultraviolet (UV) spectra were obtained on a Hitachi U-3200 spectrophotometer. Infrared (IR) spectra were recorded on a Shimadzu FT-IR 8100 spectrophotometer. Electron impact mass spectra (EIMS) and high-resolution mass spectra (HRMS) were taken on a JEOL JMS-HX 100 mass spectrometer. ¹H and ¹³C NMR spectra were recorded on a Bruker AMX-500 spectrometer. Chemical shifts are reported in ppm (δ) with tetramethylsilane (TMS) as an internal standard.
Isolation of this compound
The air-dried stems of Schizandra arisanensis were extracted with ethanol. The crude extract was then partitioned between chloroform and water. The chloroform-soluble fraction was subjected to column chromatography on silica gel, followed by preparative thin-layer chromatography and high-performance liquid chromatography (HPLC) to yield pure this compound.
Workflow for Spectroscopic Analysis of Natural Products
The following diagram illustrates a typical workflow for the isolation and structural elucidation of a natural product like this compound using spectroscopic methods.
Caption: Workflow for the isolation and spectroscopic analysis of this compound.
The Enigmatic Lignans of Schisandra arisanensis: A Technical Guide to Schiarisanrin A and its Congeners
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the lignans isolated from Schisandra arisanensis, with a particular focus on the compound class that appears to be designated, albeit with some ambiguity in nomenclature, as "Schiarisanrin" or more consistently in scientific literature as "Arisanschin." Due to the prevalence of "Arisanschin" in peer-reviewed publications, this guide will proceed with this nomenclature. We will delve into the relationship of these compounds with other well-characterized Schisandra lignans, presenting available quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways.
Introduction to Schisandra Lignans and the Emergence of S. arisanensis Constituents
The genus Schisandra is a rich source of bioactive dibenzocyclooctadiene lignans, which have been the subject of extensive phytochemical and pharmacological research. Compounds such as Schisandrin A, B, and C, isolated primarily from Schisandra chinensis, are well-documented for their diverse therapeutic properties, including hepatoprotective, neuroprotective, and anti-inflammatory effects.
In recent years, the endemic Taiwanese plant, Schisandra arisanensis, has emerged as a source of novel and structurally diverse lignans. These include the Arisanschinins (A-L), Arisantetralones (A-D), and Schisphenin A . It is highly probable that the term "Schiarisanrin A" refers to a member of the Arisanschin series, likely Arisanschin A, given the linguistic similarity and the shared plant origin. This guide will, therefore, focus on the characterized lignans from S. arisanensis as the primary subject of interest.
Comparative Analysis of Lignans from S. arisanensis and Other Schisandra Species
Lignans from S. arisanensis share the characteristic dibenzocyclooctadiene skeleton with those from other Schisandra species. However, they often exhibit unique oxygenation patterns and substituent groups, which contribute to their distinct biological activity profiles.
Structural Classification
Schisandra lignans are broadly classified based on their core structure. The lignans from S. arisanensis fall into similar categories as other Schisandra lignans, primarily being dibenzocyclooctadiene lignans.
Logical Relationship of Schisandra Lignan Classification
Caption: Classification of Schisandra lignans.
Biological Activity Profile
While extensive quantitative data for the lignans from S. arisanensis is still emerging, preliminary studies have highlighted several promising biological activities. The following tables summarize the known activities of these compounds and provide a quantitative comparison with well-studied lignans from other Schisandra species.
Table 1: Summary of Known Biological Activities of Lignans from Schisandra arisanensis
| Compound/Compound Class | Biological Activity | Reference |
| Arisanschinins | Immunomodulatory, α-Glucosidase Inhibition, Radical-Scavenging | [1] |
| Schisphenin A | Anti-liver fibrosis | [2] |
| Arisantetralones | Immunomodulatory | [3] |
| Schisarisanlactones | Anti-HIV | [4] |
Table 2: Quantitative Bioactivity Data of Representative Schisandra Lignans (for Comparative Context)
| Compound | Biological Activity | Assay | IC50 / EC50 | Reference |
| Schisandrin A | Anti-inflammatory | LPS-induced NO production in RAW 264.7 cells | ~10 µM | |
| Schisandrin B | Hepatoprotective | CCl4-induced toxicity in HepG2 cells | ~25 µM | |
| Gomisin A | Neuroprotective | Glutamate-induced toxicity in HT22 cells | ~5 µM | |
| Deoxyschizandrin | Anti-proliferative | Human colorectal cancer cells (HCT-116) | ~15 µM |
Experimental Protocols
The following sections detail generalized protocols for the isolation, purification, and structural elucidation of lignans from Schisandra species, with specific notes pertaining to the compounds from S. arisanensis.
Isolation and Purification of Schisandra Lignans
The isolation of lignans from Schisandra plant material typically involves solvent extraction followed by a series of chromatographic separations.
Experimental Workflow for Lignan Isolation
Caption: Generalized workflow for the isolation of Schisandra lignans.
Detailed Methodology:
-
Plant Material Preparation: The dried and powdered fruits or aerial parts of Schisandra arisanensis are used as the starting material.
-
Extraction: The powdered plant material is extracted exhaustively with a suitable organic solvent such as acetone, ethanol, or methanol at room temperature. This process is often repeated multiple times to ensure complete extraction of the lignans.
-
Concentration: The combined solvent extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate (EtOAc), to separate compounds based on their polarity. The lignan-rich fraction is typically found in the ethyl acetate layer.
-
Column Chromatography: The crude lignan extract is subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., n-hexane-EtOAc or CH2Cl2-MeOH). This step separates the extract into several fractions. Further purification of these fractions is often carried out using Sephadex LH-20 column chromatography.
-
Preparative High-Performance Liquid Chromatography (HPLC): The semi-purified fractions are subjected to preparative reversed-phase HPLC (e.g., on a C18 column) with a suitable mobile phase (e.g., acetonitrile-water or methanol-water gradients) to isolate the individual pure lignans.
Structural Elucidation
The structures of the isolated lignans are determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is employed for detailed structural analysis:
-
1H NMR: Provides information on the number and chemical environment of protons.
-
13C NMR: Provides information on the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.
-
NOESY: This experiment provides information about the spatial proximity of protons, which is crucial for determining the relative stereochemistry of the molecule.
-
-
Circular Dichroism (CD) Spectroscopy: This technique is used to determine the absolute configuration of the biphenyl moiety in dibenzocyclooctadiene lignans.
Signaling Pathways and Mechanism of Action
While the specific signaling pathways modulated by the lignans from S. arisanensis are yet to be fully elucidated, we can hypothesize their potential mechanisms of action based on the known pathways affected by structurally similar and well-researched Schisandra lignans, such as Schisandrin B.
Schisandrin B is known to exert its hepatoprotective and anti-inflammatory effects through the modulation of several key signaling pathways, including the Nrf2/ARE and NF-κB pathways.
Hypothesized Signaling Pathway for Arisanschin-type Lignans
Caption: A hypothesized mechanism of action for Arisanschin-type lignans.
Elucidation of the Hypothesized Pathway:
-
Nrf2/ARE Pathway: In its resting state, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. It is hypothesized that Arisanschin-type lignans may interact with Keap1, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, upregulating the expression of antioxidant and cytoprotective enzymes.
-
NF-κB Pathway: The transcription factor NF-κB is a key regulator of inflammation. In unstimulated cells, NF-κB is held inactive in the cytoplasm by the inhibitory protein IκBα. Upon inflammatory stimuli, the IKK complex phosphorylates IκBα, leading to its degradation and the subsequent release and nuclear translocation of NF-κB. It is plausible that Arisanschin-type lignans could inhibit the IKK complex, thereby preventing NF-κB activation and the transcription of pro-inflammatory genes.
Conclusion and Future Directions
The lignans from Schisandra arisanensis, including the Arisanschin series, represent a promising new frontier in natural product drug discovery. Their unique structural features and preliminary biological activities suggest significant therapeutic potential. However, further research is imperative to:
-
Isolate and characterize all members of the Arisanschin and Arisantetralone series.
-
Conduct comprehensive quantitative bioactivity studies to establish structure-activity relationships.
-
Elucidate the specific molecular targets and signaling pathways modulated by these novel lignans.
-
Perform preclinical and clinical studies to evaluate their therapeutic efficacy and safety.
This technical guide serves as a foundational resource for researchers and drug development professionals interested in the exciting and evolving field of Schisandra arisanensis lignans. The continued exploration of these compounds holds the promise of yielding novel therapeutic agents for a range of human diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. CN102302554A - Extraction method of schisandra total lignans - Google Patents [patents.google.com]
- 3. dovepress.com [dovepress.com]
- 4. Quantitative Analysis of Bioactive Compounds in Commercial Teas: Profiling Catechin Alkaloids, Phenolic Acids, and Flavonols Using Targeted Statistical Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Schisandrin A: A Technical Guide to its Therapeutic Potential
Audience: Researchers, scientists, and drug development professionals.
Abstract: Schisandrin A (SA), a primary bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has garnered significant scientific interest for its diverse pharmacological activities.[1][2] Traditionally used in Eastern medicine, modern research is progressively validating its therapeutic potential across a spectrum of diseases.[3][4] This document provides a comprehensive technical overview of the mechanisms of action, quantitative pharmacological data, and key experimental protocols related to Schisandrin A's anti-inflammatory, antioxidant, anticancer, neuroprotective, and hepatoprotective effects.
Anti-inflammatory and Antioxidant Effects
Schisandrin A demonstrates potent anti-inflammatory and antioxidant properties by modulating key cellular signaling pathways. It effectively suppresses pro-inflammatory mediators and enhances the endogenous antioxidant response, making it a promising candidate for inflammatory and oxidative stress-related pathologies.[5][6]
Mechanism of Action: Signaling Pathways
Schisandrin A exerts its anti-inflammatory effects primarily by inhibiting the lipopolysaccharide (LPS)-induced activation of NF-κB, Mitogen-Activated Protein Kinase (MAPK), and PI3K/Akt signaling pathways in macrophages.[5] Concurrently, its antioxidant effects are largely mediated through the activation of the Nrf2/HO-1 signaling pathway.[5][6]
Quantitative Data: In Vitro Anti-inflammatory Activity
The following table summarizes the quantitative effects of Schisandrin A on key inflammatory markers in LPS-stimulated RAW 264.7 macrophages.
| Parameter | Concentration (μM) | Effect | Reference |
| NO Production | 10 - 100 | Dose-dependent inhibition of LPS-induced production. | [2] |
| PGE₂ Production | 25 - 100 | Dose-dependent inhibition of LPS-induced production. | [2] |
| iNOS Expression | 10 - 100 | Dose-dependent inhibition of protein and mRNA expression. | [2][5] |
| COX-2 Expression | 25 - 100 | Dose-dependent inhibition of protein and mRNA expression. | [2][5] |
| TNF-α, IL-6, IL-1β | 5, 10, 15 (µg/mL) | Significant, concentration-dependent reduction in Aβ₂₅₋₃₅-induced cells. | [7] |
| Cell Viability | up to 300 | No significant effect on RAW 264.7 cell viability. | [5] |
Anticancer Activity
Schisandrin A has demonstrated significant anticancer effects in various cancer cell lines, including triple-negative breast cancer (TNBC), non-small cell lung cancer (NSCLC), and colorectal cancer (CRC).[8][9][10] Its mechanisms involve inducing cell cycle arrest, apoptosis, and autophagy.[9]
Mechanism of Action: Wnt/ER Stress Pathway in TNBC
In triple-negative breast cancer cells, Schisandrin A has been shown to inhibit the Wnt signaling pathway, which is often overactivated in TNBC, and to induce endoplasmic reticulum (ER) stress, leading to cell cycle arrest and apoptosis.[8]
Quantitative Data: Cytotoxicity in Cancer Cell Lines
The table below presents the half-maximal inhibitory concentration (IC₅₀) values of Schisandrin A against various cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (μM) | Reference |
| SK-HEP-1 | Liver Adenocarcinoma | 42.0 | [2] |
| SNU-638 | Stomach Carcinoma | 53.1 | [2] |
| T47D | Breast Ductal Carcinoma | 40.0 | [2] |
| RKO | Colorectal Carcinoma | 68.65 | [10] |
| SW620 | Colorectal Carcinoma | 85.66 | [10] |
| SW480 | Colorectal Carcinoma | 87.57 | [10] |
| A549, H1975 | Non-Small Cell Lung | Concentration-dependent inhibition (0-100 µM). | [9] |
Neuroprotective Effects
Schisandrin A exhibits significant neuroprotective properties, with potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[7][11] Its mechanisms include attenuating neuroinflammation, reducing oxidative stress, inhibiting apoptosis, and modulating key signaling pathways within the central nervous system.[7][[“]]
In models of Alzheimer's disease, Schisandrin A has been shown to protect against Aβ₂₅₋₃₅-induced damage by improving cell viability, reducing apoptosis, and decreasing the levels of inflammatory cytokines.[7] This neuroprotective effect is linked to the activation of the ERK/MAPK signaling pathway.[7] Furthermore, it ameliorates cognitive deficits in rats by reducing endoplasmic reticulum stress and neuroinflammation, potentially through the up-regulation of SIRT1.[11]
Hepatoprotective Effects
Schisandrin A is well-documented for its liver-protective activities.[1][13] It helps safeguard the liver from various toxins and insults through multiple mechanisms, including enhancing detoxification pathways and exerting antioxidant and anti-inflammatory effects.[13][14][15] Schisandrin A can regulate lipid metabolism, which is beneficial in nonalcoholic fatty liver disease models.[16] It also contributes to the destabilization of the PCSK9 protein, which in turn protects the LDL receptor (LDLR) from degradation, suggesting a role in cholesterol homeostasis.[16]
Key Experimental Protocols
In Vitro Anti-inflammatory Assay (RAW 264.7 Macrophages)
This protocol outlines the general workflow for assessing the anti-inflammatory effects of Schisandrin A.
-
Cell Viability Assessment (MTT Assay): RAW 264.7 cells are seeded and treated as described above. After incubation, MTT solution (0.5 mg/ml) is added to each well and incubated at 37°C. The resulting formazan crystals are dissolved, and absorbance is measured to determine cell viability.[5]
-
Nitric Oxide (NO) Measurement: The concentration of nitrite in the cell culture supernatant is measured as an indicator of NO production using the Griess reagent.[5]
-
Cytokine Measurement (ELISA): Levels of pro-inflammatory cytokines such as PGE₂, TNF-α, IL-6, and IL-1β in the culture medium are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's protocols.[5][11]
-
Western Blot Analysis: Cells are lysed to extract total or nuclear/cytosolic proteins. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., p-JNK, p-ERK, iNOS, COX-2, Nrf2). An enhanced chemiluminescence system is used for visualization.[5]
-
Reverse Transcription-PCR (RT-PCR): Total RNA is extracted from cells using TRIzol reagent. cDNA is synthesized, and the mRNA expression of target genes (e.g., iNOS, COX-2) is analyzed by PCR.[5]
In Vitro Anticancer Assay (Cell Viability)
-
Cell Culture and Treatment: Cancer cell lines (e.g., A549, H1975, RKO) are cultured in appropriate media. Cells are treated with various concentrations of Schisandrin A (e.g., 0-100 µM) for a set time, typically 24 to 48 hours.[9][10]
-
Viability Measurement: Cell viability is commonly assessed using assays like the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels, or the MTS assay. The results are used to determine the IC₅₀ value.[9][10]
-
Apoptosis Analysis (Flow Cytometry): To quantify apoptosis, treated cells are stained with Annexin V and Propidium Iodide (PI) and analyzed by flow cytometry. This distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
Conclusion
Schisandrin A is a pleiotropic bioactive compound with well-documented therapeutic potential. Its ability to modulate multiple critical signaling pathways involved in inflammation, oxidative stress, cancer progression, and neurodegeneration provides a strong scientific basis for its continued investigation. The quantitative data and established experimental protocols summarized herein offer a valuable resource for researchers and drug development professionals aiming to explore and harness the full therapeutic promise of Schisandrin A. Further well-designed clinical trials are necessary to translate these preclinical findings into effective therapeutic applications.[15][17]
References
- 1. A review: Pharmacology and pharmacokinetics of Schisandrin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A comprehensive review on Schisandrin and its pharmacological features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Schisandrin A suppresses lipopolysaccharide-induced inflammation and oxidative stress in RAW 264.7 macrophages by suppressing the NF-κB, MAPKs and PI3K/Akt pathways and activating Nrf2/HO-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Schisandrin A regulates the Nrf2 signaling pathway and inhibits NLRP3 inflammasome activation to interfere with pyroptosis in a mouse model of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Schisandrin A Alleviates Inflammation and Oxidative Stress in Aβ25-35-Induced Alzheimer’s Disease in Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Schisandrin A inhibits triple negative breast cancer cells by regulating Wnt/ER stress signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Schizandrin A can inhibit non-small cell lung cancer cell proliferation by inducing cell cycle arrest, apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Schizandrin A exhibits potent anticancer activity in colorectal cancer cells by inhibiting heat shock factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Schisandrin ameliorates cognitive deficits, endoplasmic reticulum stress and neuroinflammation in streptozotocin (STZ)-induced Alzheimer’s disease rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. consensus.app [consensus.app]
- 13. nbinno.com [nbinno.com]
- 14. Frontiers | Evidence of synergistic mechanisms of hepatoprotective botanical herbal preparation of Pueraria montana var. lobata and Schisandra sphenanthera [frontiersin.org]
- 15. scientificarchives.com [scientificarchives.com]
- 16. Schisandrin A in Schisandra chinensis Upregulates the LDL Receptor by Inhibiting PCSK9 Protein Stabilization in Steatotic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scientificarchives.com [scientificarchives.com]
Methodological & Application
Application Notes and Protocols for HPLC Analysis of Schisandrin A
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the quantitative analysis of Schisandrin A using High-Performance Liquid Chromatography (HPLC). The protocols and data presented are compiled from established methodologies to ensure reliability and reproducibility in a research and drug development setting.
Introduction
Schisandrin A is one of the major bioactive lignans found in the fruits of Schisandra chinensis, a plant widely used in traditional medicine. Due to its various pharmacological activities, including hepatoprotective and anti-inflammatory effects, accurate and precise quantification of Schisandrin A is crucial for quality control of raw materials, extracts, and finished products.[1][2][3] This application note describes a robust HPLC method for the determination of Schisandrin A.
Experimental Protocols
Sample Preparation
A common procedure for the extraction of Schisandrin A from plant material or pharmaceutical preparations involves ultrasonic-assisted extraction.[1][2][4]
Protocol for Solid Samples (e.g., dried fruits of S. chinensis)
-
Pulverization: Grind the sample to a fine powder and pass it through a 60-mesh sieve.[1][4]
-
Extraction: Accurately weigh approximately 0.3 g of the fine powder and transfer it to a 25 mL volumetric flask.[1][4]
-
Ultrasonication: Add 25 mL of methanol to the flask and perform ultrasonic extraction for 20 minutes at room temperature.[1][4]
-
Volume Adjustment: Allow the solution to cool to room temperature and add methanol to compensate for any volume loss during sonication.[4]
-
Centrifugation: Centrifuge the extract at 14,000 rpm for 10 minutes.[1][4]
-
Filtration: Filter the supernatant through a 0.45 µm membrane filter prior to HPLC injection.[2]
Protocol for Liquid Samples (e.g., oral solutions) For liquid formulations, a simple dilution with the mobile phase followed by filtration through a 0.45 µm membrane filter is typically sufficient.
Standard Solution Preparation
-
Stock Solution: Accurately weigh a suitable amount of Schisandrin A reference standard and dissolve it in methanol to prepare a stock solution of known concentration (e.g., 250.2 µg/mL).[1][4]
-
Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve a range of concentrations suitable for creating a calibration curve.[1][4]
-
Storage: Store the stock and working standard solutions at 4°C.[1][4]
HPLC Conditions
The following table summarizes typical chromatographic conditions for the analysis of Schisandrin A.
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1100 HPLC system or equivalent, equipped with a quaternary pump, autosampler, column oven, and UV detector.[1] |
| Column | Elite ODS C18 (250 mm × 4.6 mm, 5 µm) or equivalent.[1][4] |
| Mobile Phase | Gradient elution with Acetonitrile (A) and Water (B).[1][4] An isocratic mobile phase of Methanol:Water (68:32, v/v) has also been reported.[2][5] |
| Flow Rate | 1.0 mL/min.[1][2][4] |
| Column Temperature | 30°C.[1][4] |
| Detection Wavelength | 217 nm, 220 nm, or 254 nm.[1][2][4][6] |
| Injection Volume | 10 µL.[1] |
Gradient Elution Program Example:
| Time (min) | Acetonitrile (%) | Water (%) |
| 0 | 50 | 50 |
| 10 | 74 | 26 |
| 25 | 75 | 25 |
| 37 | 75 | 25 |
| 37.1 | 100 | 0 |
| 55 | 100 | 0 |
This is an example gradient program; optimization may be required based on the specific column and system used.[7]
Data Presentation: Method Validation Summary
The following tables summarize the quantitative data from method validation studies for the HPLC analysis of Schisandrin A.
Table 1: Linearity and Range
| Analyte | Linear Range (µg/mL) | Regression Equation | Correlation Coefficient (r) |
| Schisandrin A | 25.02 - 150.1 | Y = aX + b | ≥ 0.9995[1] |
| Schisandrin A | 0.008 - 4.8 | A = 42.53C + 21.926 | 0.9996[2][5] |
| Schisandrin A | 0.2 - 2.0 | Not specified | 0.9996[6] |
Table 2: Precision
| Analyte | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) |
| Schisandrin A | < 0.79 | < 0.79[1] |
Table 3: Accuracy (Recovery)
| Analyte | Average Recovery (%) | RSD (%) |
| Schisandrin A | 97.74 - 102.71 | Not specified[1] |
| Schisandrin A | ~98 | ≤ 3.5[2][5] |
| Schisandrin A | 100.5 | 2.84[6] |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Schisandrin A | 0.005 | Not specified[2][5] |
| Schisandrin A | 0.14 - 0.45 | 0.70 - 1.35[8] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of Schisandrin A from a solid sample matrix.
References
- 1. jfda-online.com [jfda-online.com]
- 2. Determination of Schisandrin A and Schisandrin B in Traditional Chinese Medicine Preparation Huganpian Tablet by RP-HPLC [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of eleven characteristic lignans in Schisandra chinensis by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Schisandrin A and Schisandrin B in Traditional Chinese Medicine Preparation Huganpian Tablet by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Determination of schisandrin in shengmaiyin by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
Application Note: Quantification of Schisandrin A in Plant Material
Introduction
Schisandrin A is a primary bioactive dibenzocyclooctadiene lignan found in plants of the Schisandra genus, most notably Schisandra chinensis.[1] This compound is of significant interest to the pharmaceutical and nutraceutical industries due to its wide range of pharmacological activities, including hepatoprotective, anti-cancer, and neuroprotective effects.[2][3] Accurate and precise quantification of Schisandrin A in plant raw materials and finished products is crucial for quality control, standardization, and ensuring therapeutic efficacy. This document provides detailed protocols for the extraction and quantification of Schisandrin A from plant materials using High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Target Audience: This document is intended for researchers, analytical scientists, and quality control professionals in the fields of natural product chemistry, pharmacology, and drug development.
Method 1: Quantification by High-Performance Liquid Chromatography (HPLC)
This method describes the quantification of Schisandrin A using a reversed-phase HPLC system with UV detection, a robust and widely accessible technique for quality control.
Experimental Workflow: HPLC Analysis
Caption: Workflow for Schisandrin A quantification by HPLC.
Protocol 1: Sample Preparation and Extraction
-
Drying and Pulverization: Dry the plant material (e.g., fruits, stems of S. chinensis) at 60°C to a constant weight.[1] Pulverize the dried material into a fine powder (e.g., 120 mesh) using a grinder.[4]
-
Extraction:
-
Accurately weigh approximately 2.0 g of the powdered sample into a flask.
-
Add 25 mL of 80% ethanol.[4] Alternative solvents like methanol can also be used.[5]
-
Perform extraction using an ultrasonic bath for 30-35 minutes.[4][5]
-
Alternatively, Soxhlet extraction with methanol for 4 hours can be employed for exhaustive extraction.[5]
-
-
Filtration: Allow the extract to cool to room temperature. Filter the solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial for analysis.[6]
Protocol 2: HPLC-UV Analysis
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.[7]
-
Mobile Phase: Isocratic elution with Methanol:Water (68:32, v/v).[8] A gradient elution using acetonitrile and 0.1% aqueous phosphoric acid can also be used for separating multiple lignans.[5]
-
Flow Rate: 1.0 mL/min.[8]
-
Injection Volume: 10 µL.[9]
-
Column Temperature: Ambient or controlled at 25°C.
-
Detection Wavelength: 220 nm.[8]
-
-
Standard Preparation:
-
Prepare a stock solution of Schisandrin A standard (e.g., 1 mg/mL) in methanol.
-
Create a series of working standard solutions by diluting the stock solution to concentrations ranging from approximately 0.008 to 4.8 mg/L to generate a calibration curve.[8]
-
-
Quantification:
-
Inject the standard solutions to establish a calibration curve of peak area versus concentration.
-
Inject the prepared sample solutions.
-
Identify the Schisandrin A peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the concentration of Schisandrin A in the sample using the linear regression equation derived from the calibration curve.
-
Data Presentation: HPLC Method Validation Summary
| Parameter | Result | Reference |
| Linearity (Range) | 0.008–4.8 mg/L | [8] |
| Correlation Coefficient (r) | >0.9996 | [7][8] |
| Limit of Detection (LOD) | 0.005 mg/L | [8] |
| Recovery | ~98% | [8][10] |
| Precision (RSD) | ≤ 3.5% | [8][10] |
Method 2: Quantification by UPLC-MS/MS
For higher sensitivity and selectivity, especially in complex biological matrices, UPLC-Tandem Mass Spectrometry (UPLC-MS/MS) is the preferred method.
Experimental Workflow: UPLC-MS/MS Analysis
Caption: Workflow for Schisandrin A quantification by UPLC-MS/MS.
Protocol 3: Sample Preparation for UPLC-MS/MS
-
Extraction: Mix 30 mg of S. chinensis powder with 1 mL of methanol and vortex for 1 minute.[11]
-
Ultrasonication: Extract the mixture using ultrasonication for 30 minutes.[11]
-
Centrifugation: Centrifuge the extract at 13,000 rpm for 5 minutes.[11]
-
Preparation for Injection: Transfer the supernatant to a new vial. If necessary, dilute with methanol to bring the concentration within the calibration range. Filter through a 0.22 µm filter before injection.[6][11]
Protocol 4: UPLC-MS/MS Analysis
-
UPLC Conditions:
-
MS/MS Conditions:
-
System: Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6]
-
Ionization Mode: Positive (ESI+).[6]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: For Schisandrin A (referred to as Schizandrin in some literature), the precursor-to-product ion transition is m/z 433.22 → 415.19.[6]
-
Optimized Parameters: Capillary voltage: 3.2 kV; Desolvation temperature: 400°C; Source temperature: 150°C.[6]
-
-
Quantification:
Data Presentation: UPLC-MS/MS Method Validation Summary
| Parameter | Result | Reference |
| Linearity (Range) | 5 - 500 ng/mL | [6] |
| Correlation Coefficient (r) | >0.99 | [12] |
| Limit of Quantification (LOQ) | 5 ng/mL | [6] |
| Limit of Detection (LOD) | 1 ng/mL | [6] |
| Accuracy (% Bias) | Within ±15% | [6] |
| Precision (% RSD) | Within ±15% | [6] |
Application in Drug Development
The accurate quantification of Schisandrin A is a critical step in the drug development pipeline for herbal medicines. It ensures the consistency of raw materials, allows for the standardization of extracts, and provides essential data for formulation development and clinical trials.
Caption: Role of Schisandrin A quantification in drug development.
References
- 1. Isolation and purification of schisandrol A from the stems of Schisandra chinensis and cytotoxicity against human hepatocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phcogcommn.org [phcogcommn.org]
- 3. Schisandra: Benefits, Side Effects, and Forms [healthline.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Validation of a method for the simultaneous determination of four schisandra lignans in the raw herb and commercial dried aqueous extracts of Schisandra chinensis (Wu Wei Zi) by RP-LC with DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of Schizandrin and Its Pharmaceutical Products Assessed Using a Validated LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Determination of schisandrin in shengmaiyin by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of Schisandrin A and Schisandrin B in Traditional Chinese Medicine Preparation Huganpian Tablet by RP-HPLC [jstage.jst.go.jp]
- 9. jfda-online.com [jfda-online.com]
- 10. Determination of Schisandrin A and Schisandrin B in Traditional Chinese Medicine Preparation Huganpian Tablet by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A LC-MS/MS Method for Quantifying the Schisandrin B and Exploring Its Intracellular Exposure Correlating Antitumor Effect - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Bioactivity of Schisandrin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro assays used to characterize the bioactivity of Schisandrin A, a bioactive lignan isolated from the fruit of Schisandra chinensis. This document includes detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways and workflows to facilitate research and development.
I. Bioactivity of Schisandrin A: Data Summary
Schisandrin A exhibits a wide range of pharmacological effects, including anti-inflammatory, anticancer, neuroprotective, and hepatoprotective activities. The following tables summarize the quantitative data from various in vitro studies.
Table 1: Anti-inflammatory Activity of Schisandrin A
| Cell Line | Treatment | Assay | Target | Concentration of Schisandrin A | Result | Citation |
| RAW 264.7 | LPS | Griess Assay | Nitric Oxide (NO) | 25, 50, 100 µM | Concentration-dependent inhibition | [1][2] |
| RAW 264.7 | LPS | ELISA | PGE2 | 25, 50, 100 µM | Concentration-dependent inhibition | [1][3][2] |
| RAW 264.7 | LPS | ELISA | TNF-α | 25, 50, 100 µM | Concentration-dependent inhibition | [1][3] |
| RAW 264.7 | LPS | ELISA | IL-1β | 25, 50, 100 µM | Concentration-dependent inhibition | [1][3] |
| RAW 264.7 | LPS | Western Blot | iNOS | 25, 50, 100 µM | Concentration-dependent downregulation | [1][2] |
| RAW 264.7 | LPS | Western Blot | COX-2 | 25, 50, 100 µM | Concentration-dependent downregulation | [1][2][4] |
| RAW 264.7 | LPS | RT-PCR | iNOS mRNA | 25, 50, 100 µM | Concentration-dependent downregulation | [1][3] |
| RAW 264.7 | LPS | RT-PCR | COX-2 mRNA | 25, 50, 100 µM | Concentration-dependent downregulation | [1][3] |
| RAW 264.7 | LPS | Western Blot | p-p38, p-JNK | 50 µM | Inhibition of phosphorylation | [3][2] |
| RAW 264.7 | LPS | Western Blot | p-IκBα | 25, 50, 100 µM | Inhibition of phosphorylation | [1] |
| RAW 264.7 | - | Western Blot | Nrf2, HO-1 | 25, 50, 100 µM | Upregulation of expression | [1] |
Table 2: Anticancer Activity of Schisandrin A
| Cell Line | Assay | Metric | Value | Citation |
| MDA-MB-231 | MTT Assay | IC50 | 26.61 µM | [5][6] |
| MCF-7 | MTT Assay | IC50 | 112.67 µM | [5][6] |
| MDA-MB-231 | Wound Healing | Migration | Significant inhibition at 40 & 80 µM | [5][7] |
| MDA-MB-231 | Hoechst 33342/PI | Apoptosis | Markedly increased at 40 & 80 µM | [5][7] |
| BT-549 | Cell Growth Assay | Growth Inhibition | Significant inhibition | [8] |
| Bel-7402 | MTT Assay | IC50 | 81.58 µM | [9] |
| KB-3-1 | MTT Assay | IC50 | 108.00 µM | [9] |
| Bcap37 | MTT Assay | IC50 | 136.97 µM | [9] |
Table 3: Neuroprotective Activity of Schisandrin A
| Cell Line | Treatment | Assay | Finding | Concentration of Schisandrin A | Citation |
| SH-SY5Y, SK-N-SH | Aβ25-35 | MTT Assay | Increased cell viability | 5, 10, 15 µg/mL | [10] |
| SH-SY5Y, SK-N-SH | Aβ25-35 | Flow Cytometry | Reduced apoptosis rate | 10, 15 µg/mL | [10][11] |
| SH-SY5Y, SK-N-SH | Aβ25-35 | ELISA | Reduced inflammatory cytokines | 5, 10, 15 µg/mL | [10][11] |
| SH-SY5Y, SK-N-SH | Aβ25-35 | Oxidative Stress Assays | Ameliorated oxidative stress | 5, 10, 15 µg/mL | [10][11] |
| Neural Progenitor Cells | - | Proliferation Assay | Promoted proliferation | 1 µM |
Table 4: Hepatoprotective Activity of Schisandrin A
| Cell Line | Treatment | Assay | Finding | Citation |
| Hepatic Stellate Cells | TGF-β1 | Western Blot | Attenuated activation | [12] |
| L02 (human hepatocytes) | D-GalN | MTT, Annexin V-FITC/PI | Protected against apoptosis and oxidative stress | [13] |
II. Experimental Protocols
Detailed methodologies for key in vitro assays are provided below.
Protocol 1: Cell Viability Assessment (MTT Assay)
Objective: To determine the effect of Schisandrin A on the viability and proliferation of cells.
Materials:
-
96-well plates
-
Cell line of interest (e.g., RAW 264.7, MDA-MB-231)
-
Complete culture medium
-
Schisandrin A stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of Schisandrin A and a vehicle control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Cytokine Measurement (ELISA)
Objective: To quantify the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
Materials:
-
ELISA kit for the specific cytokine (e.g., human or mouse TNF-α, IL-1β)
-
Cell culture supernatants from treated and control cells
-
Wash buffer
-
Assay diluent
-
Detection antibody
-
Streptavidin-HRP
-
Substrate solution (TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Prepare standards, controls, and samples (cell culture supernatants) according to the kit manufacturer's instructions.
-
Add 100 µL of standards, controls, and samples to the appropriate wells of the antibody-coated microplate.
-
Incubate for 90 minutes at 37°C.
-
Aspirate and wash the wells 2-3 times with wash buffer.
-
Add 100 µL of biotin-labeled detection antibody to each well and incubate for 60 minutes at 37°C.
-
Aspirate and wash the wells 3 times with wash buffer.
-
Add 100 µL of Streptavidin-HRP solution to each well and incubate for 30 minutes at 37°C.
-
Aspirate and wash the wells 5 times with wash buffer.
-
Add 90 µL of TMB substrate solution to each well and incubate for 15-20 minutes at 37°C in the dark.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 450 nm within 30 minutes.
-
Calculate the cytokine concentration based on the standard curve.
Protocol 3: Protein Expression Analysis (Western Blot)
Objective: To detect and quantify the expression levels of specific proteins in signaling pathways (e.g., NF-κB, MAPKs, PI3K/Akt).
Materials:
-
Cell lysates from treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p-ERK, anti-p-Akt, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensity using densitometry software and normalize to a loading control like β-actin.
Protocol 4: Apoptosis Detection (Hoechst 33342/PI Staining)
Objective: To distinguish between viable, apoptotic, and necrotic cells.
Materials:
-
Cell suspension from treated and control cells
-
Hoechst 33342 solution (1 mg/mL)
-
Propidium Iodide (PI) solution (1 mg/mL)
-
Binding buffer
-
Fluorescence microscope or flow cytometer
Procedure:
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Hoechst 33342 and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer.
-
Analyze the cells by fluorescence microscopy or flow cytometry.
-
Fluorescence Microscopy: Live cells show normal blue nuclei; early apoptotic cells show bright blue, condensed, or fragmented nuclei; late apoptotic/necrotic cells show pink/red nuclei.
-
Flow Cytometry: Distinguish populations based on blue and red fluorescence intensity.
-
Protocol 5: Cell Migration Assessment (Wound Healing Assay)
Objective: To evaluate the effect of Schisandrin A on cell migration.
Materials:
-
6-well or 12-well plates
-
Cell line of interest (e.g., MDA-MB-231)
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed cells in a plate and grow to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer with a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of Schisandrin A or a vehicle control.
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 24, 48 hours).
-
Measure the width of the wound at different points for each condition and time point.
-
Calculate the percentage of wound closure relative to the initial wound area.
III. Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) to visualize key molecular pathways and experimental procedures.
Caption: Schisandrin A anti-inflammatory signaling pathway.
Caption: Schisandrin A anticancer signaling pathways.
Caption: General experimental workflow for in vitro assays.
References
- 1. Dual-Luciferase Reporter Assay for Detection of NF-κB Activity [bio-protocol.org]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. Hoechst 33342/PI Double Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. genscript.com [genscript.com]
- 5. Cell migration by wound healing assay [bio-protocol.org]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 8. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. pubcompare.ai [pubcompare.ai]
- 11. researchgate.net [researchgate.net]
- 12. abcam.com [abcam.com]
- 13. Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway | Springer Nature Experiments [experiments.springernature.com]
In Vivo Experimental Models for Schisandrin A Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisandrin A, a primary bioactive lignan isolated from the fruit of Schisandra chinensis, has garnered significant scientific interest due to its diverse pharmacological activities. Preclinical in vivo studies have been instrumental in elucidating its therapeutic potential across a spectrum of diseases, including inflammatory conditions, cancer, neurodegenerative disorders, and metabolic diseases. These studies have highlighted its multi-target nature, engaging various signaling pathways to exert its effects. This document provides detailed application notes and protocols for several well-established in vivo experimental models used to investigate the therapeutic efficacy of Schisandrin A. The information herein is intended to guide researchers in designing and executing robust preclinical studies.
Pharmacokinetics of Schisandrin A in Rats
Understanding the pharmacokinetic profile of Schisandrin A is crucial for designing effective dosing regimens in preclinical efficacy models.
Protocol: Oral Administration in Rats
A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method can be used for the pharmacokinetic study of Schisandrin A in rats.[1]
-
Animals: Male Sprague-Dawley rats (220-250 g).
-
Housing: Animals are housed in a controlled environment with free access to food and water.
-
Drug Administration:
-
Schisandrin A can be administered orally (p.o.) via gavage.
-
A typical dosage for a pharmacokinetic study is 10 mg/kg.[1]
-
For comparison, Schisandrin A can also be administered as part of a Schisandra chinensis extract. Dosages for the extract can range from 3 g/kg to 10 g/kg, which would be equivalent to approximately 5.2 mg/kg and 17.3 mg/kg of Schisandrin A, respectively.[1]
-
-
Blood Sampling: Blood samples (approximately 0.3 mL) are collected from the jugular vein at various time points (e.g., 0, 0.083, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, and 12 hours) after administration.
-
Sample Processing: Plasma is separated by centrifugation and stored at -20°C until analysis.
-
Analysis: Plasma concentrations of Schisandrin A are determined using a validated UPLC-MS/MS method.
-
Pharmacokinetic Parameters: Key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) are calculated using appropriate software.
Quantitative Data: Pharmacokinetic Parameters of Schisandrin A in Rats
| Administration Route | Dose | Cmax (μg/mL) | Tmax (min) | AUC (min*ng/mL) | Oral Bioavailability (%) | Reference |
| Oral (p.o.) | 10 mg/kg | - | 22 - 200 | - | 15.56 ± 10.47 | [1] |
| Oral (as 3 g/kg S. chinensis extract) | 5.2 mg/kg | 0.08 ± 0.07 | - | 17.58 ± 12.31 | - | [1] |
| Oral (as 10 g/kg S. chinensis extract) | 17.3 mg/kg | 0.15 ± 0.09 | - | 28.03 ± 14.29 | - | [1] |
Anti-inflammatory Models
Schisandrin A has demonstrated significant anti-inflammatory properties in various acute inflammation models.
Carrageenan-Induced Paw Edema in Mice
This model is widely used to screen for anti-inflammatory activity.
-
Animals: Male BALB/c mice.
-
Groups:
-
Control (vehicle)
-
Carrageenan control
-
Schisandrin A (e.g., 25, 50 mg/kg, p.o.)
-
Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
-
Procedure:
-
Mice are pre-treated with Schisandrin A or vehicle one hour before carrageenan injection.
-
Paw edema is induced by a subplantar injection of 1% carrageenan (50 µL) into the right hind paw.
-
Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
The degree of swelling is calculated as the increase in paw volume.
-
At the end of the experiment, paw tissues can be collected for histological analysis (H&E staining) and measurement of inflammatory mediators (e.g., TNF-α, IL-1β, IL-6) by ELISA or Western blot.
-
| Treatment | Dose (mg/kg) | Paw Edema Inhibition (%) | TNF-α Reduction (%) | IL-6 Reduction (%) | Reference |
| Schisandrin A | 50 | Significant inhibition | Significant reduction | Significant reduction | [2] |
| Indomethacin | 10 | Significant inhibition | - | - | [2] |
Xylene-Induced Ear Edema in Mice
This is another common model for acute inflammation.
-
Animals: Male BALB/c mice.
-
Groups:
-
Control (vehicle)
-
Xylene control
-
Schisandrin A (e.g., 25, 50 mg/kg, p.o.)
-
Positive control (e.g., Indomethacin, 5 mg/kg, p.o.)
-
-
Procedure:
-
Mice are pre-treated with Schisandrin A or vehicle one hour before xylene application.
-
Inflammation is induced by applying 20 µL of xylene to the anterior and posterior surfaces of the right ear.
-
Two hours after xylene application, mice are sacrificed, and circular sections of both ears are collected and weighed.
-
The degree of edema is calculated as the difference in weight between the right and left ears.
-
| Treatment | Dose (mg/kg) | Ear Edema Reduction (mg) | Reference |
| Schisandrin A | 25 | Dose-dependent reduction | [3][4] |
| Schisandrin A | 50 | Dose-dependent reduction, comparable to Indomethacin | [3][4] |
| Indomethacin | 5 | Significant reduction | [3][4] |
Ovalbumin (OVA)-Induced Allergic Asthma in Mice
This model is used to study the effects of compounds on allergic airway inflammation.
-
Animals: Male BALB/c mice.
-
Groups:
-
Normal control
-
OVA-induced asthma model
-
Schisandrin A (e.g., 15, 30, 60 mg/kg, p.o.)
-
Positive control (e.g., Dexamethasone, 0.5 mg/kg)
-
-
Procedure:
-
Sensitization: Mice are sensitized by intraperitoneal injections of OVA with an adjuvant like aluminum hydroxide on days 0 and 14.[5][6]
-
Challenge: From day 21, mice are challenged with aerosolized OVA for 30 minutes, three times a week for a set period (e.g., 2 months).[6]
-
Treatment: Schisandrin A is administered orally one hour before each OVA challenge.[6]
-
Assessment: 24 hours after the final challenge, bronchoalveolar lavage fluid (BALF) is collected to count inflammatory cells (total cells, eosinophils, neutrophils, lymphocytes, macrophages).[5] Lung tissues are collected for histological analysis (H&E and PAS staining) and measurement of inflammatory cytokines (e.g., IL-4, IL-5, IL-13) and IgE levels in serum.[5]
-
| Treatment | Dose (mg/kg) | Total Cells in BALF (x10^4/mL) | Eosinophils in BALF (x10^4/mL) | Neutrophils in BALF (x10^4/mL) | Lymphocytes in BALF (x10^4/mL) | Macrophages in BALF (x10^4/mL) | Reference |
| Control | - | ~20 | ~0.5 | ~0.5 | ~1 | ~18 | [5] |
| OVA Model | - | ~80 | ~25 | ~8 | ~10 | ~37 | [5] |
| Schisandrin B | 15 | ~60 | ~18 | ~6 | ~8 | ~28 | [5] |
| Schisandrin B | 30 | ~45 | ~12 | ~4 | ~6 | ~23 | [5] |
| Schisandrin B | 60 | ~30 | ~5 | ~2 | ~4 | ~19 | [5] |
| Dexamethasone | 0.5 | ~25 | ~2 | ~1 | ~3 | ~19 | [5] |
Diabetic Nephropathy Model
Schisandrin A has shown protective effects in models of diabetic kidney disease.
Streptozotocin (STZ)-Induced Diabetic Nephropathy in Rats
This model mimics type 2 diabetes-induced kidney damage.
-
Animals: Male Sprague-Dawley rats.
-
Groups:
-
Normal control
-
Diabetic nephropathy model (High-Fat Diet + STZ)
-
Schisandrin A (e.g., 50 mg/kg, p.o.)
-
-
Procedure:
-
Rats are fed a high-fat diet for 4 weeks.[7]
-
Diabetes is induced by a low-dose intraperitoneal injection of STZ (e.g., 35 mg/kg).[7]
-
Blood glucose levels are monitored to confirm the diabetic model (Fasting Blood Glucose > 11.1 mmol/L).
-
Schisandrin A treatment is initiated after the confirmation of diabetes and continued for a specified period (e.g., 4 weeks).[7]
-
Assessment: At the end of the study, blood and urine samples are collected to measure blood glucose, urinary albumin, and creatinine. Kidney tissues are collected for histological examination (H&E, Sirius red staining) and molecular analysis (e.g., Western blot for EGFR, p-AKT, p-GSK3β).[8]
-
| Parameter | Control | DN Model | DN + Schisandrin A (50 mg/kg) | Reference |
| Fasting Blood Glucose (mmol/L) | ~5 | >11.1 | Significantly reduced | [7] |
| 24h Urine Albumin (mg/24h) | Normal | Significantly increased | Significantly reduced | [7][8] |
| Urine Creatinine (μmol/L) | Normal | Significantly increased | Significantly reduced | [8] |
| Kidney/Body Weight Ratio | Normal | Significantly increased | Significantly reduced | [8] |
Oncology Model
Schisandrin A exhibits anti-cancer properties in preclinical cancer models.
Triple-Negative Breast Cancer (TNBC) Xenograft Model in Mice
This model is used to evaluate the in vivo anti-tumor efficacy of Schisandrin A.
-
Animals: Female BALB/c nude mice.
-
Cell Line: MDA-MB-231 human breast cancer cells.
-
Groups:
-
Vehicle control
-
Schisandrin A (e.g., 25 mg/kg, p.o., daily)
-
-
Procedure:
-
MDA-MB-231 cells are injected subcutaneously into the flank of the mice.
-
When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment groups.
-
Schisandrin A or vehicle is administered daily.
-
Tumor volume and body weight are measured regularly (e.g., every 2-3 days).
-
At the end of the study, tumors are excised and weighed. Tumor tissues can be used for immunohistochemistry and Western blot analysis to investigate the underlying mechanisms (e.g., Wnt/β-catenin, ER stress markers).
-
| Treatment | Dose (mg/kg) | Final Tumor Volume (mm³) | Final Tumor Weight (g) | Reference |
| Vehicle | - | Significantly larger | Significantly heavier | [9] |
| Schisandrin A | 25 | Significantly smaller | Significantly lighter | [9] |
Neuroprotection Model
Schisandrin A has shown promise in protecting against ischemic brain injury.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This model simulates ischemic stroke.
-
Animals: Male Sprague-Dawley rats.
-
Groups:
-
Sham-operated control
-
MCAO model
-
Schisandrin B (structurally similar to Schisandrin A, e.g., 10, 30 mg/kg, i.p.)
-
-
Procedure:
-
Transient focal cerebral ischemia is induced by occluding the middle cerebral artery for a specific duration (e.g., 2 hours), followed by reperfusion.
-
Schisandrin B is administered before ischemia and after reperfusion.[8]
-
Assessment: 24 hours after MCAO, neurological deficits are scored. Brains are then harvested to measure the infarct volume (e.g., using TTC staining). Brain tissue can also be used for molecular analysis to assess inflammation (TNF-α, IL-1β) and apoptosis.[8]
-
| Treatment | Dose (mg/kg) | Infarct Volume Reduction (%) | Neurological Score | Reference |
| Schisandrin B | 10 | 25.7 | Improved | [8] |
| Schisandrin B | 30 | 53.4 | Improved | [8] |
Hepatoprotection Model
Schisandrin A is well-known for its liver-protective effects.
Carbon Tetrachloride (CCl4)-Induced Liver Injury in Mice/Rats
This is a classic model for studying drug-induced hepatotoxicity.
-
Animals: Male ICR mice or Sprague-Dawley rats.
-
Groups:
-
Normal control
-
CCl4 model
-
Schisandrin A/B or Schisandra extract (various doses, p.o.)
-
-
Procedure:
-
Animals are pre-treated with Schisandrin A or extract for a period (e.g., 5-7 days).
-
Acute liver injury is induced by a single intraperitoneal injection of CCl4 (e.g., 0.1-0.2 mL/kg in olive oil).
-
24 hours after CCl4 injection, blood is collected to measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Liver tissues are collected for histopathological examination (H&E staining) and to measure markers of oxidative stress (e.g., MDA, SOD, GSH).
-
| Treatment | Dose (mg/kg) | Serum ALT (U/L) | Serum AST (U/L) | Reference |
| Control | - | Normal levels | Normal levels | [10] |
| CCl4 Model | - | 197.50 ± 26.21 | 239.70 ± 20.25 | [10] |
| CCl4 + Schisandrin B | 25 | Significantly reduced | Significantly reduced | [10] |
| CCl4 + Schisandrin B | 50 | Significantly reduced | Significantly reduced | [10] |
Signaling Pathways and Visualizations
Schisandrin A modulates several key signaling pathways to exert its therapeutic effects.
TLR4/NF-κB Signaling Pathway in Inflammation
Schisandrin A has been shown to inhibit the TLR4/NF-κB signaling pathway, thereby reducing the production of pro-inflammatory cytokines.
TLR4/NF-κB Signaling Pathway Inhibition by Schisandrin A.
AdipoR1/AMPK/NLRP3 Signaling Pathway in Diabetic Nephropathy
In the context of diabetic nephropathy, Schisandrin A has been found to activate the AdipoR1/AMPK pathway, which in turn suppresses the NLRP3 inflammasome.[11]
References
- 1. Pharmacokinetics of Schizandrin and Its Pharmaceutical Products Assessed Using a Validated LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Schisandrin B Attenuates Airway Inflammation by Regulating the NF-κB/Nrf2 Signaling Pathway in Mouse Models of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crosstalk Between ER Stress, Unfolded Protein Response (UPR) and Wnt Signaling Pathway in Cancer [colorectalresearch.sums.ac.ir]
- 7. Schisandrin A Attenuates Diabetic Nephropathy via EGFR/AKT/GSK3β Signaling Pathway Based on Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Schisandrin B attenuates CCl4-induced liver fibrosis in rats by regulation of Nrf2-ARE and TGF-β/Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sid.ir [sid.ir]
Application Notes and Protocols for the Extraction and Purification of Schisandrin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction and purification of Schisandrin A from Schisandra chinensis. The methodologies outlined below are based on established scientific literature and are intended to guide researchers in obtaining high-purity Schisandrin A for laboratory and developmental use.
Introduction
Schisandrin A is a bioactive dibenzocyclooctadiene lignan found in the fruit of Schisandra chinensis (Turcz.) Baill.[1][2]. It has garnered significant interest in the pharmaceutical industry due to its diverse pharmacological activities, including hepatoprotective, antioxidant, anti-inflammatory, and antitumor effects[3][4]. The isolation of high-purity Schisandrin A is crucial for accurate pharmacological studies and potential therapeutic applications. This document details various techniques for its extraction and purification, presenting quantitative data and step-by-step protocols.
Physicochemical Properties of Schisandrin A
A thorough understanding of Schisandrin A's properties is essential for developing effective extraction and purification strategies.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₂O₆ | [3] |
| Molecular Weight | 416.51 g/mol | [3] |
| Solubility | Insoluble in water; Soluble in DMSO (≥43.3 mg/mL) and Ethanol (≥15.5 mg/mL). Soluble in benzene, chloroform, and acetone; insoluble in petroleum ether. | [5][6] |
| Appearance | White to beige powder | [7] |
Extraction and Purification Techniques: A Comparative Overview
Several methods have been successfully employed for the extraction and purification of Schisandrin A. The choice of method often depends on the desired purity, yield, scalability, and available equipment.
| Technique | Starting Material | Purity Achieved | Yield | Key Advantages |
| Supercritical Fluid Extraction (SFE) and Supercritical Fluid Chromatography (SFC) | Dry, coarsely chopped Schisandra berries | >92% | Not specified | Rapid, no particulate matter, reduced need for post-extraction preparation.[1] |
| Ethanol Extraction, Macroporous Resin, ODS Column, and Preparative HPLC | Stems of S. chinensis | 95.2% | 21.4 mg | Effective for purification from complex mixtures.[8][9] |
| Microwave-Assisted Extraction (MAE) and High-Speed Countercurrent Chromatography (HSCCC) | Petroleum ether extract of S. chinensis | >98% | 16 mg from 100 mg of extract | High purity in a single step, eliminates irreversible adsorption.[10] |
| Smashing Tissue Extraction (STE) | Fruit of S. chinensis | Not specified for pure Schisandrin A | 13.89 ± 0.014 mg/g (total of five lignans) | High extraction efficiency in a very short time.[11] |
| Ultrasound-Assisted Extraction (UAE) with Ionic Liquids | Residue of S. chinensis after essential oil extraction | Not specified for pure Schisandrin A | 0.306 mg/g | Environmentally friendly and efficient for recovery from plant residues.[12] |
Protocol 1: Supercritical Fluid Extraction (SFE) and Purification by Supercritical Fluid Chromatography (SFC)
This method utilizes supercritical CO₂ for a clean and efficient extraction, followed by a highly selective purification step.
Experimental Workflow
Methodology
A. Supercritical Fluid Extraction (SFE) [1]
-
Sample Preparation: Coarsely chop 50 g of dried Schisandra berries.
-
Extraction:
-
Place the chopped berries into a 100 mL extraction vessel of an SFE system.
-
Perform dynamic extraction for 60 minutes.
-
Extraction Fluid: 99% CO₂ and 1% isopropyl alcohol.
-
Pressure: 200 bar.
-
Temperature: 40 °C.
-
Flow Rate: 50 g/minute .
-
This will yield approximately 30 mL of a dark yellow solution (crude extract).
-
B. Preparative Supercritical Fluid Chromatography (SFC) Purification [1]
-
Analytical Separation (Method Development):
-
Analyze the crude SFE extract using an analytical UPC² system to develop the separation method.
-
Column: ACQUITY UPC² Trefoil CEL1, 2.5 µm, 3.0 x 150 mm.
-
Mobile Phase: CO₂ (A) and Methanol (B).
-
Gradient: 1% to 10% B over 5 minutes.
-
Flow Rate: 2.5 mL/minute.
-
Pressure: 1600 psi.
-
Temperature: 40 °C.
-
Detection: UV at 220 nm and Mass Spectrometry (m/z 150-600). Schisandrin A will appear at approximately 1.9 minutes with an m/z of 417.3 (M+H)⁺.
-
-
Preparative Separation:
-
Scale up the analytical method to a preparative SFC system.
-
Injection Volume: 120 µL of the crude extract.
-
Collection: Trigger collection by mass, targeting m/z 417.
-
-
Post-Purification:
-
Concentrate the collected fraction to dryness.
-
Re-analyze the purified fraction using the analytical UPC² method to confirm purity. The purity should increase from approximately 29% in the crude extract to over 92%.
-
Protocol 2: Solvent Extraction with Multi-Step Chromatography
This classic method involves solvent extraction followed by a series of chromatographic steps to achieve high purity.
Experimental Workflow
Methodology[8][9]
A. Crude Extraction
-
Sample Preparation: Dry Schisandra chinensis stems at 60°C and pulverize them to a 30-mesh powder.
-
Extraction:
-
Extract 1 kg of the powder with 3000 mL of 70% ethanol at 60°C for 3 hours.
-
Repeat the extraction process twice and combine the extracts.
-
Filter the combined extract and concentrate it under a vacuum to remove the ethanol, resulting in an aqueous fluid.
-
B. Purification
-
Macroporous Resin Column Chromatography:
-
Separate the crude extract on an AB-8 macroporous resin column.
-
Elute with a graded series of ethanol solutions.
-
-
Octadecylsilyl (ODS) Column Chromatography:
-
Dissolve 1 g of the resin-purified sample in 5 mL of 30% methanol.
-
Load onto an ODS column (2.5 x 100 cm, packed with 100 g of ODS packing).
-
Elute sequentially with 30%, 50%, 70%, and 90% methanol.
-
Collect the fraction eluted with 70% methanol, which contains the highest concentration of Schisandrol A (an alternative name for Schisandrin A).
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Perform final purification of the 70% methanol fraction using preparative HPLC to obtain Schisandrin A with a purity of 95.2%.
-
Protocol 3: Microwave-Assisted Extraction (MAE) and High-Speed Countercurrent Chromatography (HSCCC)
This protocol combines a rapid extraction method with a liquid-liquid chromatography technique that avoids solid supports.
Experimental Workflow
Methodology[10]
A. Extraction
-
Microwave-Assisted Extraction: Extract the active compounds from Schisandra chinensis using a microwave-assisted method.
-
Petroleum Ether Extraction:
-
Further extract the microwave-assisted extract with petroleum ether.
-
Concentrate the petroleum ether solution to dryness to obtain the crude extract.
-
B. High-Speed Countercurrent Chromatography (HSCCC) Purification
-
Solvent System: Prepare a two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water (22:8:20:20, v/v).
-
HSCCC Separation:
-
Fill the multiplayer coiled column entirely with the upper organic phase as the stationary phase.
-
Dissolve 100 mg of the petroleum ether extract in the mobile and stationary phases.
-
Perform the HSCCC separation to isolate Schisandrin.
-
-
Analysis: Analyze the collected fractions by HPLC to confirm purity, which can be over 98%.
Safety Precautions
When working with solvents, it is essential to use a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Ensure proper ventilation and follow all laboratory safety guidelines.
Conclusion
The protocols described provide robust methods for the extraction and purification of Schisandrin A. The choice of method will depend on the specific research needs, available resources, and desired scale of production. For rapid and clean extraction, SFE-SFC is an excellent choice. For high-purity applications, MAE-HSCCC or multi-step chromatography can yield excellent results. These detailed protocols and comparative data should serve as a valuable resource for researchers working with this promising natural product.
References
- 1. waters.com [waters.com]
- 2. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Schisandrin | 7432-28-2 [chemicalbook.com]
- 8. Isolation and purification of schisandrol A from the stems of Schisandra chinensis and cytotoxicity against human hepatocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolation and purification of schisandrol A from the stems of Schisandra chinensis and cytotoxicity against human hepatocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Separation of the active components from the residue of Schisandra chinensis via an ultrasound-assisted method - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Schisandrin A and its Derivatives: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of Schisandrin A and its derivatives. It includes a summary of their biological activities, experimental procedures for their synthesis and evaluation, and visual representations of the key signaling pathways they modulate.
Introduction
Schisandrin A, a dibenzocyclooctadiene lignan isolated from the medicinal plant Schisandra chinensis, has garnered significant interest in the scientific community for its diverse pharmacological activities. Schisandrins, including Schisandrin A, B, and C, have demonstrated a range of biological effects, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties. These activities are attributed to their ability to modulate various cellular signaling pathways. This document outlines the total synthesis of Schisandrin A and the preparation of its derivatives, along with protocols for evaluating their biological efficacy.
Data Presentation: Biological Activities of Schisandrin Derivatives
The following table summarizes the cytotoxic activities of various Schisandrin derivatives against different cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound | Cell Line | IC50 (µM) | Reference |
| Derivative 5 | DU-145 (prostate cancer) | 1.38 | [1] |
| aR-6,7-dihydro-6-(1'-hydroxyethyl)-3,9-dimethoxy-6-methyl-5H-dibenzo[a,c]cycloheptene-1,2,10,11-tetraol (6) | LTB(4) production | 4.2 ± 0.3 | [2] |
| aR-6-(1'-iodoethyl)-1,2,3,9,10,11-hexamethoxy-6-methyl-5H-dibenzo[a,c]cycloheptene (8) | LTB(4) production | 4.5 ± 0.2 | [2] |
| aR-6,7-dihydro-6-(1'-hydroxyethyl)-6-methyl-5H-dibenzo[a,c]cycloheptene-1,2,3,9,10,11-hexaol (5) | COX-2 | 32.1 ± 2.5 | [2] |
| Schisandrulata A (1) | CAL27 (oral cancer) | 1.8 ± 0.2 | [3] |
| γ-schizandrin (4) | CAL27 (oral cancer) | 1.2 ± 0.1 | [3] |
| Schisphentetralone A (7) | CAL27 (oral cancer) | 1.2 ± 0.2 | [3] |
| (–)-8′-epi-aristotetralone (9) | CAL27 (oral cancer) | 2.0 ± 0.1 | [3] |
| Schisandrulata A (1) | MDA-MB-231 (breast cancer) | 3.5 ± 0.1 | [3] |
| γ-schizandrin (4) | MDA-MB-231 (breast cancer) | 1.80 ± 0.2 | [3] |
| Schisphentetralone A (7) | MDA-MB-231 (breast cancer) | 0.9 ± 0.2 | [3] |
| (–)-8′-epi-aristotetralone (9) | MDA-MB-231 (breast cancer) | 3.4 ± 0.3 | [3] |
Experimental Protocols
Total Synthesis of Schisandrin A
A reported total synthesis of Schisandrin A initiates from gallic acid and proceeds through a nine-step route.[4] While the detailed experimental procedures with specific reagent quantities and reaction conditions are proprietary and not fully disclosed in the public domain, the key synthetic transformations are outlined below. This strategic overview can serve as a basis for the development of a detailed laboratory protocol.
Synthetic Strategy Overview:
-
Starting Material: Gallic Acid
-
Key Intermediates: The synthesis involves the formation of key intermediates through reactions such as reductive-coupling and dehydroxylation.
-
Core Structure Formation: A critical step is the intramolecular nonphenolic oxidative coupling to form the dibenzocyclooctadiene core of Schisandrin A. Reagents such as thallium trifluoroacetate (TTFA) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are utilized in this step.[4]
-
Final Steps: The synthesis is completed through a hydroboration reaction followed by the oxidative coupling.
Illustrative Experimental Workflow for Total Synthesis:
References
- 1. researchgate.net [researchgate.net]
- 2. Derivatives of schisandrin with increased inhibitory potential on prostaglandin E(2) and leukotriene B(4) formation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN102050707A - Method for extracting deoxyschisandrin and schisandrin B from schisandra - Google Patents [patents.google.com]
- 4. [Total synthesis of schizandrin, the main active ingredient isolated from the Chinese herbal medicine fructus schizandrae] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Studies of Schisandrin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic profile of Schisandrin A, a bioactive lignan isolated from Schisandra chinensis. Detailed protocols for in-vivo pharmacokinetic studies and bioanalytical methods are included to facilitate research and development.
Pharmacokinetic Profile of Schisandrin A
Schisandrin A has been the subject of numerous pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties. The compound generally exhibits rapid absorption and elimination.[1]
Data Summary
The following tables summarize the key pharmacokinetic parameters of Schisandrin A in rats following intravenous and oral administration.
Table 1: Pharmacokinetic Parameters of Schisandrin A in Rats (Intravenous Administration)
| Dose (mg/kg) | t½ (min) | AUC (min·ng/mL) | CL (L/min/kg) | MRT (min) |
| 10 | 42.25 ± 14.84 | 43.11 ± 5.62 | 0.24 ± 0.03 | 34.80 ± 7.53 |
Data presented as mean ± SD, n=6. AUC: Area Under the Curve; CL: Clearance; MRT: Mean Residence Time; t½: Half-life.[2]
Table 2: Pharmacokinetic Parameters of Schisandrin A in Rats (Oral Administration)
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (min) | t½ (min) | AUC (min·ng/mL) | Bioavailability (F%) |
| Pure Schisandrin A | 10 | 0.06 ± 0.03 | 22.50 ± 12.55 | 74.69 ± 33.56 | 6.71 ± 4.51 | 15.56 ± 10.47 |
| S. chinensis Product | 5.2 (equivalent) | 0.08 ± 0.07 | 185.00 ± 101.14 | 68.20 ± 23.93 | 17.58 ± 12.31 | 78.42 ± 54.91 |
| S. chinensis Product | 17.3 (equivalent) | 0.15 ± 0.09 | 200.00 ± 45.17 | 51.97 ± 12.35 | 28.03 ± 14.29 | 37.59 ± 19.16 |
| Schizandrol A | 50 | - | 124.2 | 568.8 | - | - |
Data presented as mean ± SD, n=6. Cmax: Maximum Concentration; Tmax: Time to Maximum Concentration; t½: Half-life; AUC: Area Under the Curve.[2][3]
Experimental Protocols
Protocol 1: In-Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical procedure for assessing the pharmacokinetics of Schisandrin A in a rat model.[2]
1. Animal Model:
-
Species: Sprague-Dawley rats.
-
Housing: Standard laboratory conditions with free access to food and water.
-
Acclimatization: Allow a one-week acclimatization period before the experiment.
2. Drug Administration:
-
Intravenous (i.v.) Group: Administer Schisandrin A (e.g., 10 mg/kg) dissolved in a suitable vehicle (e.g., saline with a co-solvent) via the tail vein.
-
Oral (p.o.) Group: Administer Schisandrin A (e.g., 10 mg/kg) or Schisandra chinensis extract as a suspension or solution via oral gavage.
3. Blood Sampling:
-
Collect blood samples (approximately 0.3 mL) from the jugular vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360, and 480 minutes) into heparinized tubes.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
4. Data Analysis:
-
Analyze plasma concentrations of Schisandrin A using a validated bioanalytical method (see Protocol 2).
-
Calculate pharmacokinetic parameters using non-compartmental analysis with software such as WinNonlin.
Experimental workflow for an in-vivo pharmacokinetic study.
Protocol 2: Quantification of Schisandrin A in Rat Plasma by LC-MS/MS
This protocol describes a validated method for the determination of Schisandrin A concentrations in rat plasma.[2][4]
1. Sample Preparation (Liquid-Liquid Extraction):
-
Thaw frozen plasma samples at room temperature.
-
To 100 µL of plasma, add 50 µL of internal standard (IS) solution (e.g., methyl yellow, 10 ng/mL).
-
Add 1 mL of ethyl acetate and vortex for 3 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
LC System: UHPLC system.
-
Column: C18 reverse-phase column (e.g., 100 mm × 2.1 mm, 2 µm).
-
Mobile Phase: Methanol and 0.1% formic acid in water (e.g., 85:15, v/v).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Schisandrin A: m/z 433.2 → 415.2
-
Methyl Yellow (IS): m/z 226.1 → 77.1
-
3. Method Validation:
-
Linearity: Establish a calibration curve over a suitable concentration range (e.g., 5.0–1000 ng/mL). The correlation coefficient (r²) should be > 0.99.[2]
-
Precision and Accuracy: Intra- and inter-day precision (%RSD) should be within 15%, and accuracy (%RE) should be within ±15%.
-
Recovery and Matrix Effect: Assess the extraction recovery and matrix effects to ensure they are consistent and reproducible. Recoveries of 90.8-99.6% and matrix effects of 91.5-97.8% have been reported.[2]
-
Stability: Evaluate the stability of the analyte in plasma under various conditions (freeze-thaw, short-term, and long-term storage).
Signaling Pathway Involvement
Schisandrin A has been shown to modulate several key signaling pathways involved in inflammation and oxidative stress, which are often linked to its therapeutic effects.
NF-κB Signaling Pathway
Schisandrin A can inhibit the activation of the NF-κB pathway. It prevents the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. This leads to a downstream reduction in the expression of pro-inflammatory cytokines like TNF-α and IL-1β.[5]
References
- 1. Schisandrol A Alleviates Allergic Asthma in Mice via Regulating the NF-κB/IκBα and Nrf2/HO-1 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Schisandrin A enhances pathogens resistance by targeting a conserved p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous quantification of four active schisandra lignans from a traditional Chinese medicine Schisandra chinensis(Wuweizi) in rat plasma using liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Schisandrin A suppresses lipopolysaccharide-induced inflammation and oxidative stress in RAW 264.7 macrophages by suppressing the NF-κB, MAPKs and PI3K/Akt pathways and activating Nrf2/HO-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Anti-inflammatory Effects of Schisandrin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisandrin A, a primary bioactive lignan isolated from the fruit of Schisandra chinensis, has demonstrated significant anti-inflammatory properties in numerous preclinical studies. This document provides detailed application notes and experimental protocols for investigating the anti-inflammatory effects of Schisandrin A. It is intended for researchers, scientists, and professionals in drug development who are exploring the therapeutic potential of this natural compound. The information compiled herein is based on established in vitro and in vivo models of inflammation.
Schisandrin A exerts its anti-inflammatory effects through multiple mechanisms, primarily by modulating key signaling pathways involved in the inflammatory response. These include the inhibition of pro-inflammatory mediators and the activation of antioxidant pathways. This document will delve into the specific molecular targets and provide standardized protocols to assess these activities.
Mechanisms of Action
Schisandrin A mitigates inflammation by targeting several critical signaling cascades. Its primary mechanisms include:
-
Inhibition of Pro-inflammatory Mediators: Schisandrin A significantly suppresses the production of key pro-inflammatory molecules such as nitric oxide (NO) and prostaglandin E2 (PGE2).[1][2] This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels.[1][2]
-
Suppression of Pro-inflammatory Cytokines: The compound effectively reduces the secretion of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][3]
-
Modulation of Key Signaling Pathways: Schisandrin A inhibits the activation of several signaling pathways that are crucial for the inflammatory response:
-
NF-κB Pathway: It prevents the translocation of the nuclear factor-κB (NF-κB) p65 subunit into the nucleus by inhibiting the degradation of its inhibitor, IκB-α.[1][4]
-
MAPK Pathway: Schisandrin A suppresses the phosphorylation of mitogen-activated protein kinases (MAPKs), including c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK).[1][5][6]
-
PI3K/Akt Pathway: The activation of the phosphatidylinositol-3 kinase (PI3K)/Akt signaling pathway, which is involved in inflammation, is also attenuated by Schisandrin A.[1]
-
-
Activation of the Nrf2/HO-1 Antioxidant Pathway: Schisandrin A enhances the expression of nuclear factor erythroid 2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1), which are key components of the cellular antioxidant defense system.[1][7] This contributes to the reduction of intracellular reactive oxygen species (ROS).[1]
-
Inhibition of the NLRP3 Inflammasome: Schisandrin A has been shown to suppress the activation of the NLRP3 inflammasome, a multiprotein complex that plays a critical role in the innate immune response and the production of IL-1β.[7][8][9]
Quantitative Data Summary
The following tables summarize the quantitative effects of Schisandrin A on various inflammatory markers as reported in preclinical studies.
Table 1: Effect of Schisandrin A on Pro-inflammatory Mediators and Enzymes in LPS-stimulated RAW 264.7 Macrophages
| Marker | Schisandrin A Concentration | % Inhibition / Reduction | Reference |
| NO Production | 25, 50, 100 µM | Concentration-dependent | [2] |
| PGE2 Production | 25, 50, 100 µM | Concentration-dependent | [2] |
| iNOS Expression | 12.5, 25, 50, 100 µM | Concentration-dependent | [2] |
| COX-2 Expression | 12.5, 25, 50, 100 µM | Concentration-dependent | [2] |
Table 2: Effect of Schisandrin A on Pro-inflammatory Cytokines
| Cytokine | Cell/Animal Model | Schisandrin A Concentration/Dose | % Inhibition / Reduction | Reference |
| TNF-α | LPS-stimulated RAW 264.7 cells | 200 µM | Significant reduction | [1] |
| IL-1β | LPS-stimulated RAW 264.7 cells | 200 µM | Significant reduction | [1] |
| IL-6 | Aβ25-35-induced SH-SY5Y cells | 5, 10, 15 µg/mL | Concentration-dependent | [3] |
| TNF-α | Aβ25-35-induced SH-SY5Y cells | 5, 10, 15 µg/mL | Concentration-dependent | [3] |
| IL-1β | Aβ25-35-induced SH-SY5Y cells | 5, 10, 15 µg/mL | Concentration-dependent | [3] |
Experimental Protocols
This section provides detailed protocols for key experiments to evaluate the anti-inflammatory effects of Schisandrin A.
In Vitro Anti-inflammatory Assays in Macrophages
Objective: To determine the effect of Schisandrin A on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Schisandrin A (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for NO measurement
-
ELISA kits for TNF-α, IL-1β, and PGE2
-
Reagents for RNA extraction, RT-PCR, and Western blotting
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Treatment:
-
Seed cells in appropriate culture plates (e.g., 96-well for viability and NO assay, 6-well for protein and RNA extraction).
-
Allow cells to adhere for 24 hours.
-
Pre-treat cells with various concentrations of Schisandrin A (e.g., 25, 50, 100, 200 µM) for 1-2 hours.[1][2]
-
Stimulate the cells with LPS (100 ng/mL to 1 µg/mL) for the desired time period (e.g., 30 minutes for signaling pathway analysis, 24 hours for mediator production).[1][4]
-
-
Nitric Oxide (NO) Assay:
-
After 24 hours of LPS stimulation, collect the cell culture supernatant.
-
Mix 100 µL of supernatant with 100 µL of Griess Reagent.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated.
-
-
PGE2 and Cytokine (TNF-α, IL-1β) Measurement:
-
Collect the cell culture supernatant after 24 hours of LPS stimulation.
-
Measure the concentrations of PGE2, TNF-α, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.[1]
-
-
Quantitative RT-PCR for iNOS and COX-2:
-
After 24 hours of LPS stimulation, lyse the cells and extract total RNA.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative PCR using primers specific for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH).
-
-
Western Blot Analysis for Signaling Proteins:
-
After 30 minutes of LPS stimulation, lyse the cells and extract total protein.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total forms of p65, IκB-α, JNK, p38, ERK, and Akt.
-
Use appropriate secondary antibodies and a chemiluminescence detection system.[1]
-
In Vivo Anti-inflammatory Assays
Objective: To evaluate the anti-inflammatory effects of Schisandrin A in a mouse model of acute inflammation.
Materials:
-
Male BALB/c or ICR mice
-
Schisandrin A
-
Carrageenan
-
Xylene
-
Calipers or plethysmometer
-
Reagents for tissue processing and analysis (H&E staining, ELISA)
Protocol:
-
Animal Acclimatization: Acclimatize mice for at least one week with free access to food and water.
-
Carrageenan-Induced Paw Edema:
-
Administer Schisandrin A orally at various doses.
-
After a set pre-treatment time, inject 1% carrageenan solution into the subplantar region of the right hind paw.[10]
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.
-
At the end of the experiment, euthanize the animals and collect paw tissue for histological analysis (H&E staining) and measurement of inflammatory markers.[10]
-
-
Xylene-Induced Ear Edema:
-
Administer Schisandrin A orally.
-
After the pre-treatment period, apply a fixed amount of xylene to both surfaces of the right ear.[11]
-
After a specified time (e.g., 1 hour), euthanize the mice and punch out circular sections from both ears.
-
Weigh the ear punches to determine the extent of edema. The difference in weight between the right and left ear punches indicates the degree of swelling.[11]
-
Visualization of Signaling Pathways
The following diagrams illustrate the signaling pathways modulated by Schisandrin A.
Caption: Schisandrin A inhibits the NF-κB signaling pathway.
Caption: Schisandrin A suppresses the MAPK signaling pathway.
Caption: Schisandrin A activates the Nrf2 antioxidant pathway.
Caption: Schisandrin A inhibits NLRP3 inflammasome activation.
Conclusion
Schisandrin A presents a promising natural compound for the development of novel anti-inflammatory therapeutics. Its multifaceted mechanism of action, involving the suppression of key pro-inflammatory pathways and the enhancement of antioxidant defenses, makes it a compelling candidate for further investigation. The protocols and data presented in this document provide a framework for researchers to systematically evaluate and characterize the anti-inflammatory properties of Schisandrin A. These standardized methods will facilitate the comparison of data across different studies and contribute to a more comprehensive understanding of its therapeutic potential.
References
- 1. Schisandrin A suppresses lipopolysaccharide-induced inflammation and oxidative stress in RAW 264.7 macrophages by suppressing the NF-κB, MAPKs and PI3K/Akt pathways and activating Nrf2/HO-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Schisandrin A Alleviates Inflammation and Oxidative Stress in Aβ25-35-Induced Alzheimer’s Disease in Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Action between Schisandrin A and Schisandrin B in Eliciting an Anti-Inflammatory Action: The Depletion of Reduced Glutathione and the Induction of an Antioxidant Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sentosacy.com [sentosacy.com]
- 7. Schisandrin A regulates the Nrf2 signaling pathway and inhibits NLRP3 inflammasome activation to interfere with pyroptosis in a mouse model of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Schisandrin A from Schisandra chinensis Attenuates Ferroptosis and NLRP3 Inflammasome-Mediated Pyroptosis in Diabetic Nephropathy through Mitochondrial Damage by AdipoR1 Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Schisandrin A from Schisandra chinensis Attenuates Ferroptosis and NLRP3 Inflammasome-Mediated Pyroptosis in Diabetic Nephropathy through Mitochondrial Damage by AdipoR1 Ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Schisandrin A Extraction
Welcome to the technical support center for Schisandrin A extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to optimizing the yield of Schisandrin A from Schisandra chinensis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and purification of Schisandrin A.
Q1: Why is my Schisandrin A yield consistently low?
A1: Low yields of Schisandrin A can stem from several factors related to the raw material, extraction method, and solvent parameters.
-
Plant Material: The concentration of Schisandrin A can vary significantly depending on the part of the plant used. Fruits and stems of Schisandra chinensis generally have higher concentrations of schisandrin derivatives compared to the leaves.[1]
-
Extraction Solvent: The choice and concentration of the solvent are critical. Ethanol is a commonly used and effective solvent. Studies have shown that optimizing the ethanol concentration, for instance to 70% or 87%, can significantly improve extraction efficiency.[2][3][4] Using pure supercritical CO2 without a modifier like ethanol can result in poor recovery from certain plant matrices like leaves.[1]
-
Extraction Parameters: Time, temperature, and the solid-to-liquid ratio are crucial. Insufficient extraction time or non-optimal temperature can lead to incomplete extraction. For accelerated solvent extraction (ASE), a temperature of 160°C and a time of 10 minutes have been shown to be effective.[4] For ultrasonic-assisted extraction (UAE), factors like ultrasonic power and duration (e.g., 30 minutes) play a significant role.[5]
-
Method Inefficiency: Traditional methods like maceration or simple reflux may be less efficient than modern techniques.[5] Methods like ultrasonic-assisted extraction (UAE), supercritical fluid extraction (SFE), and accelerated solvent extraction (ASE) have been developed to improve yields and reduce extraction times.[4][5][6]
Q2: My extract contains significant impurities. How can I improve the purity of Schisandrin A?
A2: Improving the purity of Schisandrin A involves post-extraction purification steps. The ethanol extract of Schisandra chinensis is complex and often contains impurities like organic acids and tannins which can interfere with purification.[7]
-
Pre-treatment of Material: One approach involves adding a calcium precipitation agent, such as CaO, to the raw medicinal material before ethanol extraction. This helps to remove organic acids and tannins during the extraction process, reducing their interference in subsequent purification steps.[7]
-
Column Chromatography: This is a standard and effective method for purification.
-
Macroporous Resin: Using resins like AB-8 can effectively separate crude extracts.[2][8]
-
Octadecylsilyl (ODS) Column: An ODS column can be used for further separation after initial purification, for example, enriching a fraction to as high as 37.14% Schisandrin A.[2]
-
Silica Gel Chromatography: This is another common technique used for the final purification steps.[7]
-
-
Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is a powerful tool. It has been successfully used to obtain Schisandrin A with a purity of 95.2%.[2][8]
-
Supercritical Fluid Chromatography (SFC): SFC is an alternative to liquid chromatography that can also be used for purification. One study demonstrated an increase in purity from 29% in the crude extract to over 92% after purification with a preparative SFC system.
Q3: What is causing the appearance of unknown peaks in my HPLC chromatogram?
A3: The presence of unexpected peaks in an HPLC analysis can be attributed to several factors.
-
Co-extraction of Related Compounds: Schisandra chinensis contains numerous lignans with similar chemical structures to Schisandrin A, such as Schisandrol B, Deoxyschizandrin, and Schisandrin B.[2][4][9] These compounds may be co-extracted and appear as distinct peaks in the chromatogram.
-
Degradation: Sub-optimal extraction conditions, such as excessively long extraction times or high temperatures, can lead to the chemical degradation of the target compounds, resulting in new peaks.[4]
-
Contamination: Contamination can be introduced from solvents, the plant material itself, or the extraction and analysis equipment. Ensure high-purity solvents and clean equipment are used.
-
Matrix Effects: The complex matrix of the plant extract can sometimes interfere with the analysis. Proper sample preparation, including filtration and dilution, is essential.
Below is a logical workflow to troubleshoot low extraction yield.
Caption: Troubleshooting workflow for low Schisandrin A yield.
Frequently Asked Questions (FAQs)
Q1: What is the most effective and environmentally friendly method for Schisandrin A extraction?
A1: Several modern extraction techniques offer improvements over traditional methods in terms of efficiency and environmental impact.
-
Ultrasonic-Assisted Extraction (UAE): This method is noted for being simple, rapid, and highly efficient.[6] It often requires less solvent and can be performed at lower temperatures, which helps prevent the degradation of thermolabile compounds.[10] One study achieved an 8.5-fold higher yield of Schisandrin A with an optimized UAE method combined with ionic liquid and enzyme pretreatment compared to traditional ethanol reflux.[5]
-
Supercritical Fluid Extraction (SFE): SFE using carbon dioxide (CO2) is considered a green technology. Adding a small amount of a co-solvent like ethanol can significantly enhance its efficiency.[1] SFE has been shown to be comparable to or better than conventional solvent extractions and allows for direct analysis and purification without extensive post-extraction preparation.
-
Enzyme-Assisted Extraction: The use of enzymes like cellulase can help break down plant cell walls, leading to higher extraction yields.[5] This method is environmentally friendly as it uses milder conditions and reduces waste.[5]
Q2: How do different extraction parameters affect the yield of Schisandrin A?
A2: The yield is highly dependent on a combination of factors. Optimizing these through methodologies like Response Surface Methodology (RSM) is common.
-
Solvent Concentration: For ethanol-based extractions, the concentration is a significant factor. Optimal concentrations are often reported between 70% and 90%.[3][4]
-
Solid-to-Liquid Ratio: This ratio impacts the concentration gradient that drives the extraction. A higher ratio (more solvent) generally increases the extraction rate up to a certain point. Optimized ratios have been reported around 1:12 g/mL to 1:30 g/mL.[3][6]
-
Temperature: Higher temperatures can increase solvent efficiency and diffusion rates. However, excessively high temperatures can cause degradation. For ASE, 160°C was found to be optimal, while UAE is often performed at lower temperatures.[4][11]
-
Time: Extraction time needs to be sufficient for the solvent to penetrate the matrix and dissolve the target compounds. Increasing time beyond the optimum may not increase yield and could lead to degradation.[4]
Q3: Which part of the Schisandra chinensis plant should I use for the best yield?
A3: The concentration of lignans, including Schisandrin A, varies across different parts of the plant. Research indicates that the fruits and stems are the most abundant sources. One study reported that over 80% of schisandrin derivatives are obtained from the stem and fruit parts, whereas only 36.9% are extracted from the leaves under similar conditions.[1] Therefore, for optimizing Schisandrin A yield, using the fruits or stems is recommended.
Data Presentation: Comparison of Extraction Methods
The following tables summarize quantitative data from various studies to facilitate comparison.
Table 1: Optimized Parameters for Different Schisandrin A Extraction Methods
| Extraction Method | Solvent | Solid-to-Liquid Ratio (g/mL) | Temperature (°C) | Time (min) | Other Key Parameters | Resulting Yield/Purity | Source |
| Ethanol Reflux | 70% Ethanol | 1:8 | 60 | 180 | N/A | Schisandrol A purification | [2] |
| Orthogonal Array Design | 70% Ethanol | 1:12 | N/A | 60 | Two extraction steps | 88.55% extraction rate | [3] |
| Accelerated Solvent Extraction (ASE) | 87% Ethanol | N/A | 160 | 10 | Pressure: 1,500 psi | 14.72 mg/g (total lignans) | [4] |
| Ultrasonic-Assisted Extraction (UAE) | 81% Ethanol | 1:20 | N/A | 30 (repeated 3x) | Power: 223 W | High yield for purification | [9] |
| Enzyme/Ionic Liquid UAE | [BMIM]BF₄ (4.2 M) | 1:13 | N/A | 30 | Cellulase: 20%, Power: 450 W | 0.306 mg/g (8.5x > ERE) | [5] |
| Supercritical Fluid Extraction (SFE) | 99% CO₂ + 1% IPA | 1:4 (approx.) | 40 | 60 | Pressure: 200 bar | 92% purity after SFC |
Experimental Protocols
Below are detailed methodologies for key extraction experiments.
Protocol 1: Conventional Ethanol Extraction and Purification
This protocol is based on the methodology for isolating Schisandrol A (Schisandrin A).[2][8]
-
Preparation: Dry the stems of Schisandra chinensis at 60°C and pulverize the material to pass through a 30-mesh sieve.
-
Extraction:
-
Take 1 kg of the powdered material and add 3000 mL of 70% ethanol.
-
Heat the mixture at 60°C for 3 hours with stirring.
-
Repeat this extraction procedure twice more with fresh solvent.
-
Combine the extracts from all three cycles.
-
-
Concentration: Filter the combined extract and concentrate it under a vacuum to remove the ethanol, resulting in an aqueous fluid.
-
Initial Purification (Macroporous Resin):
-
Pack a glass column (e.g., 5 x 100 cm) with 500 mL of AB-8 macroporous resin.
-
Load the aqueous extract onto the column.
-
Elute sequentially with 0%, 30%, and 70% ethanol to separate fractions.
-
-
Secondary Purification (ODS Column):
-
Dissolve the target fraction from the previous step in 30% methanol.
-
Load the solution onto an ODS column (e.g., 2.5 x 100 cm).
-
Elute with a gradient of methanol (e.g., 30%, 50%, 70%, 90%) to isolate the fraction with the highest concentration of Schisandrin A. The 70% methanol fraction is often enriched.[2]
-
-
Final Purification (Preparative HPLC):
-
Further purify the enriched fraction using a preparative HPLC system to obtain high-purity Schisandrin A.
-
Protocol 2: Supercritical Fluid Extraction (SFE) and Purification (SFC)
This protocol is adapted from a workflow for extracting and isolating Schisandrin A from berries.
-
Preparation: Coarsely chop 50 grams of dried Schisandra berries.
-
Extraction (SFE):
-
Place the material into a 100 mL extraction vessel of an SFE system.
-
Set the extraction parameters:
-
Pressure: 200 bar
-
Temperature: 40°C
-
Solvent: 99% CO₂ modified with 1% isopropyl alcohol (IPA).
-
Flow Rate: 50 g/minute
-
-
Perform the dynamic extraction for 60 minutes.
-
Collect the resulting extract (a dark yellow solution).
-
-
Analysis (UPC²):
-
Analyze a small aliquot of the SFE extract using an analytical UltraPerformance Convergence Chromatography (UPC²) system to identify the peak corresponding to Schisandrin A.
-
-
Purification (Preparative SFC):
-
Scale up the analytical separation method to a preparative SFC system (e.g., Prep 100q SFC).
-
Inject the crude SFE extract onto the preparative column.
-
Collect the fraction corresponding to Schisandrin A, often using a mass detector to trigger collection at the correct m/z (e.g., m/z 417).
-
-
Verification: Concentrate the collected fraction and re-analyze using the analytical UPC² method to confirm the purity of the isolated Schisandrin A.
Visualizations: Workflows and Pathways
General Experimental Workflow
The following diagram illustrates a typical workflow from raw plant material to purified Schisandrin A.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Isolation and purification of schisandrol A from the stems of Schisandra chinensis and cytotoxicity against human hepatocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Response Surface Modeling and Optimization of Accelerated Solvent Extraction of Four Lignans from Fructus Schisandrae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of the active components from the residue of Schisandra chinensis via an ultrasound-assisted method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of the Extraction Process and Biological Activities of Triterpenoids of Schisandra sphenanthera from Different Medicinal Parts and Growth Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN103351373B - Method for extracting Schisandrin B from Schisandra chinensis - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of the Extraction Process and Biological Activities of Triterpenoids of Schisandra sphenanthera from Different Medicinal Parts and Growth Stages [mdpi.com]
Schiarisanrin A stability issues in solution
This technical support center provides guidance on the stability of Schiarisanrin A in solution for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For short-term storage and immediate use, methanol is a recommended solvent. Studies on various Schisandra lignans have shown them to be stable in methanol solution for up to 72 hours at room temperature[1]. For long-term storage, it is advisable to store stock solutions at -20°C or -80°C.
Q2: How should I store this compound solutions to ensure stability?
A2: To minimize degradation, this compound solutions should be stored under the following conditions:
-
Temperature: For short-term storage (up to 72 hours), solutions can be kept at room temperature[1]. For longer durations, it is highly recommended to store solutions at or below -20°C.
-
Light: Protect solutions from light by using amber vials or by wrapping the container with aluminum foil. Dibenzocyclooctadiene lignans can be susceptible to photodegradation.
-
pH: Although specific data for this compound is unavailable, it is generally advisable to maintain a neutral pH for solutions of organic compounds with ester functionalities to prevent acid or base-catalyzed hydrolysis.
Q3: Can I use aqueous solutions for my experiments with this compound?
A3: While this compound is sparingly soluble in water, using aqueous buffers for biological assays is often necessary. Due to the presence of ester and other potentially hydrolyzable groups in its structure, the stability of this compound in aqueous solutions, especially at non-neutral pH, may be limited. It is recommended to prepare fresh aqueous dilutions from a stock solution in an organic solvent (like DMSO or methanol) immediately before use.
Q4: What are the potential signs of this compound degradation?
A4: Degradation of this compound may be indicated by:
-
A decrease in the peak area of the parent compound in HPLC analysis over time.
-
The appearance of new peaks in the chromatogram, which could represent degradation products.
-
A change in the color or clarity of the solution.
-
A loss of biological activity in your experimental model.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity of this compound in my assay. | Degradation of the compound due to improper storage or handling. | 1. Prepare fresh solutions of this compound from a solid sample. 2. Ensure stock solutions are stored at low temperatures (-20°C or -80°C) and protected from light. 3. For aqueous assays, prepare dilutions immediately before the experiment. 4. Verify the stability of this compound under your specific assay conditions (e.g., buffer composition, pH, temperature, incubation time) using a stability-indicating analytical method like HPLC. |
| Inconsistent results between experiments. | Instability of this compound in the prepared solutions. | 1. Standardize your solution preparation and storage procedures. 2. Always use freshly prepared dilutions for each experiment. 3. Perform a time-course stability study in your experimental buffer to understand the degradation kinetics. |
| Appearance of unknown peaks in HPLC analysis of my this compound sample. | Degradation of this compound. | 1. Review your storage and handling procedures. Exposure to light, extreme pH, or high temperatures can cause degradation. 2. The presence of ester and ether functional groups in the dibenzocyclooctadiene lignan structure suggests susceptibility to hydrolysis and oxidation. 3. Consider performing forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) to intentionally generate degradation products and identify them by techniques like LC-MS. This will help in understanding the degradation pathways. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Accurately weigh the desired amount of solid this compound.
-
Dissolve the compound in an appropriate volume of methanol or DMSO to achieve the desired stock concentration.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Store the stock solution in an amber vial at -20°C or -80°C.
Protocol 2: Stability Assessment of this compound in a Specific Buffer using HPLC
-
Objective: To determine the stability of this compound in a specific experimental buffer over time.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Experimental buffer (e.g., phosphate-buffered saline, pH 7.4).
-
HPLC system with a UV detector.
-
C18 reversed-phase HPLC column.
-
-
Procedure:
-
Dilute the this compound stock solution with the experimental buffer to a final working concentration (e.g., 100 µM).
-
Immediately after preparation (t=0), inject an aliquot of the solution into the HPLC system to obtain the initial peak area of this compound.
-
Incubate the solution under the desired experimental conditions (e.g., 37°C in a light-protected container).
-
At specified time points (e.g., 1, 2, 4, 8, 24 hours), inject aliquots of the incubated solution into the HPLC system.
-
Monitor the peak area of this compound and the appearance of any new peaks.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Plot the percentage of remaining this compound against time to determine its stability profile under the tested conditions.
-
Visualizations
Caption: Experimental workflow for preparing this compound solutions and assessing their stability.
Caption: Factors contributing to this compound instability and potential consequences.
References
Technical Support Center: Overcoming Schiarisanrin A Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of Schiarisanrin A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a lignan compound isolated from the fruits of Schisandra arisanensis. Lignans as a class of compounds are often characterized by poor water solubility. This low aqueous solubility can significantly hinder its bioavailability and therapeutic efficacy, making it a critical challenge for researchers in preclinical and clinical studies.
Q2: What are the general approaches to improve the solubility of this compound?
A2: Several formulation strategies can be employed to enhance the solubility of poorly water-soluble drugs like this compound. These include:
-
Particle Size Reduction: Decreasing the particle size to the nanometer range increases the surface area, leading to a higher dissolution rate.
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier matrix at a solid state can enhance its wettability and dissolution.
-
Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin can form a water-soluble inclusion complex.
-
Lipid-Based Formulations: Formulating this compound in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve its solubilization in the gastrointestinal tract.
Q3: In which organic solvents is this compound likely to be soluble?
Troubleshooting Guides
Issue 1: Difficulty dissolving this compound for in vitro assays.
Troubleshooting Steps:
-
Solvent Selection: Based on the solubility of similar lignans, start with Dimethyl Sulfoxide (DMSO). For cell-based assays, ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
-
Co-solvent System: If solubility in a single solvent is insufficient, a co-solvent system can be employed. For example, a mixture of ethanol and water can be effective for lignans.[3]
-
Gentle Heating and Sonication: To aid dissolution, gently warm the solution and use an ultrasonic bath. For instance, warming the tube to 37°C and shaking it in an ultrasonic bath can improve the solubility of related compounds.[1]
Issue 2: Poor oral bioavailability of this compound in animal studies.
Troubleshooting Steps:
This issue is often directly linked to poor solubility and dissolution in the gastrointestinal fluid. Consider the following formulation strategies:
-
Solid Dispersion: This technique involves dispersing this compound in a hydrophilic polymer matrix.
-
Cyclodextrin Inclusion Complex: This method enhances solubility by forming a host-guest complex.
-
Nanosuspension: Reducing the particle size of this compound to the nanoscale can significantly improve its dissolution rate and bioavailability.
-
Lipid-Based Formulation (SEDDS): Formulating this compound in a self-emulsifying system can improve its absorption.
Data Presentation
Table 1: Qualitative Solubility of Schiarisanrin Analogs and Related Lignans
| Compound/Class | Solvent | Solubility | Reference |
| Schiarisanrin C | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Soluble | [1] |
| Schisandrin A | DMSO | ≥13 mg/mL | [4] |
| Lignans (general) | Aqueous mixtures of ethanol and methanol | Good for extraction | [3] |
| Lignans (general) | Methanol | Effective for extraction | [2] |
Table 2: Overview of Solubility Enhancement Techniques for Lignans and Poorly Soluble Drugs
| Technique | Principle | Key Advantages | Typical Components/Parameters |
| Solid Dispersion | Drug is dispersed in a hydrophilic carrier matrix, increasing wettability and dissolution. | Simple preparation, potential for amorphous drug form. | Carriers: Poloxamer 407, PEG 660 hydroxystearate, Povidone K-30, HPMC. Ratio (Drug:Carrier): 1:3 to 1:10. |
| Cyclodextrin Complexation | Encapsulation of the drug within the cyclodextrin cavity to form a water-soluble complex. | High solubility enhancement, potential for 1:1 stoichiometry. | Cyclodextrins: β-cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD). |
| Nanosuspension | Reduction of drug particle size to the nanometer range increases surface area and dissolution velocity. | Significant increase in dissolution rate, suitable for intravenous administration. | Stabilizers: Surfactants (e.g., Poloxamer 407), Polymers (e.g., HPMC). Particle Size: Typically < 1000 nm. |
| Lipid-Based Formulation (SEDDS) | Isotropic mixture of oils, surfactants, and co-surfactants that forms a fine oil-in-water emulsion upon dilution. | Enhances lymphatic transport, bypassing first-pass metabolism. | Oils: Medium-chain triglycerides. Surfactants: Cremophor RH 40, Tween 20. |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)
This protocol is a general guideline based on methods used for other poorly soluble drugs and lignans.
Materials:
-
This compound
-
Hydrophilic carrier (e.g., Povidone K-30, Poloxamer 407, HPMC)
-
Organic solvent (e.g., Methanol, Ethanol, or a mixture)
-
Rotary evaporator
-
Vacuum oven
-
Sieve
Procedure:
-
Dissolution: Dissolve this compound and the chosen hydrophilic carrier in a suitable organic solvent. A common starting drug-to-carrier ratio is 1:5 by weight.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid film in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical state (amorphous or crystalline) using techniques like HPLC, dissolution apparatus, DSC, and XRD.
References
- 1. Formulation and in vitro evaluation of self-emulsifying formulations of Cinnarizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijhsr.org [ijhsr.org]
- 4. Simultaneous Extraction and Determination of Lignans from Schisandra chinensis (Turcz.) Baill. via Diol-Based Matrix Solid-Phase Dispersion with High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Schiarisanrin A HPLC Analysis
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the HPLC analysis of Schiarisanrin A. The following question-and-answer format directly addresses specific problems and offers detailed experimental protocols and logical workflows to restore optimal peak symmetry.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing for this compound in reversed-phase HPLC?
Peak tailing for this compound, a dibenzocyclooctadiene lignan, can stem from several factors, broadly categorized as chemical and physical issues. Although this compound is a neutral compound, secondary interactions with the stationary phase can still occur.
Common Causes:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with polar functional groups on this compound, leading to a secondary retention mechanism and peak tailing.[1][2][3][4]
-
Column Contamination: Accumulation of sample matrix components or precipitated sample on the column inlet frit or packing material can distort the peak shape.[5][6]
-
Column Voids: The formation of a void or channel in the column packing bed can lead to an uneven flow path for the analyte, causing peak distortion.[2][5]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing.[7]
-
Mobile Phase Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
-
Column Overload: Injecting too high a concentration or volume of the sample can lead to peak fronting or tailing.[2]
Q2: How can I diagnose the specific cause of my this compound peak tailing?
A systematic approach is crucial for efficiently identifying the root cause. The following workflow can help you pinpoint the issue.
Troubleshooting Workflow:
Q3: What are the recommended HPLC conditions for analyzing this compound to prevent peak tailing?
Based on established methods for Schisandra lignans, the following conditions are a good starting point. Optimization may be required based on your specific instrumentation and sample matrix.
| Parameter | Recommendation | Rationale |
| Column | High-purity, end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm) | Minimizes silanol interactions, a primary cause of peak tailing for polar and even neutral compounds.[1][2][3] |
| Mobile Phase | Acetonitrile and water gradient. | Acetonitrile often provides better peak shape than methanol for lignans. |
| Mobile Phase Additive | 0.1% Phosphoric Acid or 0.1% Formic Acid in the aqueous phase. | Protonates residual silanol groups on the stationary phase, reducing secondary interactions and improving peak symmetry.[1] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30-35 °C | Can improve peak shape and reduce viscosity. |
| Detection | UV at 210-225 nm or 254 nm. | Schisandra lignans show good absorbance in these regions.[1][4] |
| Injection Volume | 10-20 µL | Keep the volume low to prevent band broadening. |
| Sample Solvent | Dissolve in mobile phase or a weaker solvent (e.g., methanol/water mixture). | Avoids peak distortion caused by injecting in a solvent much stronger than the initial mobile phase conditions. |
Q4: Can sample preparation contribute to peak tailing, and how can I mitigate this?
Yes, improper sample preparation is a common source of chromatographic issues.
-
Inadequate Filtration: Particulates in the sample can clog the column inlet frit, leading to peak distortion for all analytes.
-
Solution: Always filter samples through a 0.22 µm or 0.45 µm syringe filter compatible with your sample solvent.
-
-
Sample Matrix Effects: Complex sample matrices can contain components that co-elute or irreversibly bind to the column, causing peak tailing.
-
Solution: Employ a sample clean-up procedure such as Solid Phase Extraction (SPE) to remove interfering substances.[8]
-
Detailed Experimental Protocols
Protocol 1: Column Flushing and Regeneration
If you suspect column contamination is causing peak tailing, a thorough flushing procedure can restore performance.
Materials:
-
HPLC-grade water
-
HPLC-grade isopropanol
-
HPLC-grade hexane (if compatible with your column and system)
-
HPLC-grade dichloromethane (if compatible with your column and system)
Procedure:
-
Disconnect the column from the detector. This prevents contaminants from flowing into the detector cell.
-
Flush with mobile phase without buffer: Run 100% organic solvent (acetonitrile or methanol) at a low flow rate (0.5 mL/min) for 20-30 column volumes.
-
Flush with a strong, non-polar solvent: If your column is compatible, flush with isopropanol for 20-30 column volumes. For highly non-polar contaminants, a sequence of hexane and then isopropanol may be effective.
-
Flush with a strong, polar solvent: Flush with HPLC-grade water for 20-30 column volumes.
-
Equilibrate the column: Re-introduce the mobile phase and allow the system to equilibrate until a stable baseline is achieved.
-
Reconnect to the detector and perform a test injection with a standard.
Note: Always consult the column manufacturer's instructions for solvent compatibility and recommended regeneration procedures.
Protocol 2: System Suitability Test for Peak Tailing
To differentiate between chemical and physical causes of peak tailing, a system suitability test using a neutral, non-polar compound can be performed.
Materials:
-
Toluene or a similar neutral, non-polar compound
-
Your current mobile phase
Procedure:
-
Prepare a standard of toluene in your mobile phase at a concentration that gives a reasonable detector response.
-
Inject the toluene standard and analyze the peak shape.
-
Interpretation:
-
Symmetrical Toluene Peak: If the toluene peak is symmetrical but your this compound peak tails, the issue is likely chemical in nature (e.g., secondary silanol interactions).
-
Tailing Toluene Peak: If the toluene peak also tails, the problem is likely physical (e.g., a column void, blocked frit, or extra-column volume).
-
Visualizing the Mechanism of Peak Tailing
The following diagram illustrates how secondary interactions with residual silanol groups can cause peak tailing.
References
- 1. Validation of a method for the simultaneous determination of four schisandra lignans in the raw herb and commercial dried aqueous extracts of Schisandra chinensis (Wu Wei Zi) by RP-LC with DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jfda-online.com [jfda-online.com]
- 3. Chemical analysis of twelve lignans in the fruit of Schisandra sphenanthera by HPLC-PAD-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Simultaneous quantification of five dibenzocyclooctadiene lignans in Schisandra chinensis by HPLC separation and fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Schisandrin A Mass Spectrometry Analysis
Welcome to the technical support center for the mass spectrometry analysis of Schisandrin A. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods and improve sensitivity.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: Why am I observing a very low or no signal for Schisandrin A?
Answer:
A low or absent signal for Schisandrin A can stem from several factors, from sample preparation to instrument settings. Follow this logical workflow to diagnose the issue.
Detailed Steps:
-
Ion Source Check: Visually inspect the electrospray plume through the instrument's viewing window. An inconsistent or absent spray is a primary cause of signal loss[1]. Ensure the nebulizer is not clogged and that solvent is flowing correctly.
-
LC System Integrity: Check the liquid chromatography system's pressure. Abnormally high or low pressure can indicate leaks or blockages[1]. Ensure a standard compound can be detected to confirm the LC-MS connection is sound.
-
MS Parameter Verification: Confirm you are using the optimal Multiple Reaction Monitoring (MRM) transitions for Schisandrin A in positive ion mode. The transition for the protonated molecule [M+H]⁺ is typically m/z 433.2 → 415.2.[2]
-
Sample Integrity: Ensure your sample concentration is within the instrument's linear range.[3] If the concentration is very low, consider concentrating the sample or re-evaluating the extraction procedure for low recovery.[4]
Question: My signal is inconsistent and reproducibility is poor. What are the likely causes?
Answer:
Poor reproducibility often points to issues with sample preparation, matrix effects, or chromatographic stability.
-
Matrix Effects: The co-elution of other compounds from the sample matrix can suppress the ionization of Schisandrin A.[5] Different samples may have varying levels of matrix components, leading to inconsistent signal intensity. Diluting the sample extract can sometimes mitigate this issue.[5]
-
Sample Preparation: Inconsistent extraction recovery is a common culprit. Protein precipitation with methanol has shown higher and more stable recovery for similar compounds compared to liquid-liquid or solid-phase extraction.[4] Ensure your vortexing and centrifugation steps are consistent for all samples.[2]
-
Chromatography: Unstable retention times can lead to variable sampling of the peak apex by the mass spectrometer. Ensure the column is properly equilibrated and that the mobile phase composition is consistent.
-
Adduct Formation: Schisandrin A can form adducts with ions like sodium ([M+Na]⁺) or potassium ([M+K]⁺) present in the sample or mobile phase.[6][7] If the concentration of these salts varies between samples, the signal can be partitioned inconsistently between the desired [M+H]⁺ ion and other adducts, leading to poor reproducibility for your target ion.[8]
Question: I see multiple peaks in my mass spectrum for Schisandrin A. Why is this happening and how can I fix it?
Answer:
The presence of multiple peaks related to your analyte is typically due to the formation of different adduct ions during the electrospray ionization (ESI) process.[7] For Schisandrin A, you are likely observing:
-
[M+H]⁺: The protonated molecule, which is the target for most assays (m/z 433.2).[2]
-
[M+Na]⁺: A sodium adduct (m/z 455.2).
-
[M+NH₄]⁺: An ammonium adduct (m/z 450.2), especially if using an ammonium-based buffer.
This signal partitioning can reduce the sensitivity of your primary [M+H]⁺ ion.[8]
Solutions:
-
Mobile Phase Modification: The most effective way to control adduct formation is by modifying the mobile phase.
-
To promote [M+H]⁺: Add a small amount of acid, such as 0.1-0.2% formic acid, to the mobile phase.[3][4] This provides a source of protons to favor the formation of the protonated molecule.
-
To intentionally form a single adduct: If the sodium adduct [M+Na]⁺ is more stable and intense, you can add a low concentration of a sodium salt (e.g., 0.1 mM sodium acetate) to the mobile phase to drive the formation of this single adduct, thereby consolidating the signal and improving sensitivity.[8]
-
-
Sample Clean-up: Ensure your sample preparation removes excess salts that can contribute to unwanted adduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode and what are the key MRM transitions for Schisandrin A?
A1: The optimal ionization mode for Schisandrin A is positive electrospray ionization (+ESI) , as it readily forms a protonated molecule [M+H]⁺.[2][4] The most commonly used and sensitive MRM transition is the fragmentation of the precursor ion to its main product ion.
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) |
| Schisandrin A | 433.2 | 415.2 |
Table summarizing the primary MRM transition for Schisandrin A analysis.[2]
Q2: How can I improve my sample preparation method for higher recovery and lower matrix effects?
A2: A robust sample preparation protocol is critical for sensitivity. For biological matrices like plasma or cell lysates, protein precipitation is a simple and effective method.[4]
-
Recommended Method: Protein precipitation using methanol has been shown to yield high recovery (>85%) and stable matrix effects for similar lignans.[4] Liquid-liquid extraction with ethyl acetate is also a viable method.[2]
-
Comparison of Methods: Studies have shown that for Schisandrin B, a related compound, solid-phase extraction (SPE) and liquid-liquid extraction (LLE) resulted in lower recoveries (<40%) compared to protein precipitation with methanol (>80%).[4]
| Parameter | Protein Precipitation (Methanol)[4] | Liquid-Liquid Extraction (Ethyl Acetate)[2] |
| Recovery | 85.2% - 91.7% | 90.8% - 99.6% |
| Matrix Effect | 88.0% - 94.6% | 91.5% - 97.8% |
Table comparing performance metrics for common sample preparation techniques.
Q3: What are the recommended LC-MS/MS parameters for a sensitive analysis?
A3: Optimizing both liquid chromatography and mass spectrometry parameters is key. Below are typical starting parameters that can be further fine-tuned for your specific instrument.
Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | C18 column (e.g., Atlantis T3-C18, 3 µm, 2.1 x 100 mm)[4] |
| Mobile Phase A | Water with 0.1-0.2% Formic Acid[3][4] |
| Mobile Phase B | Methanol or Acetonitrile[3][4] |
| Flow Rate | 0.4 - 0.8 mL/min[3][4] |
| Column Temp. | 25-30 °C[4][9] |
| Injection Vol. | 5 - 10 µL[2][4] |
Table of typical starting LC conditions for Schisandrin A analysis.
Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Positive ESI[2][4] |
| Capillary Voltage | ~4500 V[4] |
| Nebulizer Pressure | ~45 psi[4] |
| Drying Gas Temp. | 320-350 °C[4] |
| Drying Gas Flow | 10 L/min[4] |
| Fragmentor/Cone Voltage | ~135 V (instrument dependent)[4] |
| Collision Energy (CE) | ~23 eV (instrument dependent)[4] |
Table of typical starting MS conditions for Schisandrin A analysis.
Experimental Protocols & Workflows
Detailed Protocol: Sample Preparation from Plasma
This protocol is based on the liquid-liquid extraction method, which has demonstrated high recovery.[2]
-
Aliquot Sample: Pipette 50 µL of plasma sample into a clean microcentrifuge tube.
-
Add Internal Standard: Spike the sample with a suitable internal standard (e.g., Methyl Yellow or Warfarin) to account for extraction variability.[2][4]
-
Extraction: Add 1 mL of ethyl acetate to the tube.
-
Vortex: Vortex the mixture vigorously for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge: Centrifuge the sample at 16,000 x g for 10 minutes at 4 °C to separate the organic and aqueous layers.
-
Transfer Supernatant: Carefully transfer the upper organic layer (supernatant) to a new clean tube.
-
Evaporate: Dry the supernatant under a gentle stream of nitrogen or in a centrifugal evaporator at 40 °C.
-
Reconstitute: Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Filter: Filter the reconstituted sample through a 0.22 µm filter to remove any particulates before injection.[2]
-
Inject: Inject 5-10 µL of the final filtrate into the LC-MS/MS system.[2]
Relevant Signaling Pathway
While the direct signaling pathways for Schisandrin A are varied, related lignans like Schisandrin C have been shown to interact with key cellular pathways. The PI3K/AKT/mTOR pathway is a critical regulator of cell processes and a potential target.[9] Understanding this can be relevant for drug development professionals studying its mechanism of action.
References
- 1. cgspace.cgiar.org [cgspace.cgiar.org]
- 2. Pharmacokinetics of Schizandrin and Its Pharmaceutical Products Assessed Using a Validated LC–MS/MS Method | MDPI [mdpi.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. A LC-MS/MS Method for Quantifying the Schisandrin B and Exploring Its Intracellular Exposure Correlating Antitumor Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [research-repository.griffith.edu.au]
- 6. Formation of Sodium Cluster Ions Complicates LC-MS Metabolomics Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acdlabs.com [acdlabs.com]
- 8. Adduct formation in liquid chromatography-triple quadrupole mass spectrometric measurement of bryostatin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Schisandrin A Resolution in Chromatography
Welcome to the technical support center for the chromatographic analysis of Schisandrin A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the resolution and accuracy of your experiments.
Troubleshooting Guide
This section addresses common issues encountered during the chromatographic analysis of Schisandrin A.
| Problem | Potential Cause | Solution |
| Poor resolution between Schisandrin A and other lignans (e.g., Gomisin A) | Inadequate mobile phase composition. | Optimize the mobile phase. For reverse-phase HPLC, systematically vary the ratio of acetonitrile or methanol to water. A shallow gradient can improve separation of closely eluting peaks. Consider adding a small percentage of an acid, like formic acid (0.1%), to improve peak shape. |
| Incorrect column selection. | Use a high-resolution column, such as a C18 column with a smaller particle size (e.g., < 3 µm) and a longer length. Phenyl-hexyl columns can also offer different selectivity for aromatic compounds like lignans. | |
| Flow rate is too high. | Reduce the flow rate. This allows for better equilibration between the stationary and mobile phases, often leading to improved resolution.[1][2] | |
| Peak tailing for Schisandrin A | Active sites on the silica backbone of the column interacting with the analyte. | Use a base-deactivated column or add a competitive base, such as triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%). Ensure the mobile phase pH is appropriate for the analyte. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Column degradation. | Flush the column with a strong solvent or, if necessary, replace the column. | |
| Broad peaks | Large dead volume in the HPLC system. | Check all fittings and connections for leaks or improper seating. Use tubing with a smaller internal diameter where possible. |
| Sample solvent is stronger than the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent.[3] | |
| Column contamination or aging. | Implement a column washing protocol or replace the column. | |
| Baseline noise or drift | Air bubbles in the detector or pump. | Degas the mobile phase thoroughly before use. Purge the pump to remove any trapped air bubbles. |
| Contaminated mobile phase or detector cell. | Use high-purity solvents and filter the mobile phase. Clean the detector cell according to the manufacturer's instructions. | |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature.[1] | |
| Inconsistent retention times | Inconsistent mobile phase preparation. | Prepare fresh mobile phase for each run and ensure accurate mixing of solvents. |
| Pump malfunction. | Check the pump for leaks and ensure it is delivering a consistent flow rate. | |
| Column equilibration is insufficient. | Allow the column to equilibrate with the initial mobile phase for an adequate amount of time before injecting the sample. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for Schisandrin A analysis?
A1: A good starting point is a reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) with a mobile phase consisting of a gradient of acetonitrile and water. A typical gradient might start with a lower concentration of acetonitrile and gradually increase. Detection is commonly performed at 254 nm.[4]
Q2: How can I improve the extraction of Schisandrin A from plant material before chromatographic analysis?
A2: Ultrasonic-assisted extraction (UAE) with ethanol or methanol is a common and effective method.[5] Supercritical fluid extraction (SFE) is another efficient technique.[6][7] The choice of solvent and extraction parameters may need to be optimized depending on the specific plant matrix.
Q3: Are there any alternative chromatographic techniques for Schisandrin A separation?
A3: Yes, Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution and faster analysis times due to the use of smaller particle size columns (<2 µm).[8][9] High-Speed Counter-Current Chromatography (HSCCC) is another technique that has been successfully used for the preparative isolation and purification of Schisandrin A.[6][10]
Q4: What are typical UPLC parameters for Schisandrin A analysis?
A4: A common UPLC setup involves a C18 column (e.g., 2.1 x 100 mm, 1.7 µm) with a mobile phase of acetonitrile and water, often with 0.1% formic acid.[11] A gradient elution is typically used to separate multiple lignans.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Schisandrin A
This protocol provides a general method for the analysis of Schisandrin A. Optimization may be required based on the specific sample and instrumentation.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade, for sample preparation)
-
Schisandrin A reference standard
Procedure:
-
Mobile Phase Preparation: Prepare mobile phase A (Water) and mobile phase B (Acetonitrile). Degas both solvents before use.
-
Standard Solution Preparation: Accurately weigh a known amount of Schisandrin A reference standard and dissolve it in methanol to prepare a stock solution. Prepare a series of working standard solutions by diluting the stock solution with methanol.
-
Sample Preparation: Extract Schisandrin A from the sample matrix using an appropriate method (e.g., sonication with methanol). Filter the extract through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Gradient elution (example provided in the table below)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standard solutions and sample solutions into the HPLC system. Identify the Schisandrin A peak in the sample chromatogram by comparing the retention time with that of the standard. Quantify the amount of Schisandrin A in the sample by using a calibration curve generated from the standard solutions.
Example HPLC Gradient Program
| Time (minutes) | % Water (A) | % Acetonitrile (B) |
| 0 | 50 | 50 |
| 20 | 20 | 80 |
| 25 | 20 | 80 |
| 30 | 50 | 50 |
| 35 | 50 | 50 |
Visualizations
Caption: Workflow for the quantitative analysis of Schisandrin A.
Caption: Troubleshooting logic for poor chromatographic resolution.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 4. Isolation and purification of schisandrol A from the stems of Schisandra chinensis and cytotoxicity against human hepatocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification of lignans from Schisandra chinensis fruit by using column fractionation and supercritical antisolvent precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An efficient strategy for the extraction and purification of lignans from Schisandra chinensis by a combination of supercritical fluid extraction and high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Metabolic profiling on the analysis of different parts of Schisandra chinensis based on UPLC-QTOF-MS with comparative bioactivity assays [frontiersin.org]
- 9. Metabolic profiling on the analysis of different parts of Schisandra chinensis based on UPLC-QTOF-MS with comparative bioactivity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Schisandrin A Purity Assessment: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for the purity assessment of isolated Schisandrin A.
Section 1: General Frequently Asked Questions (FAQs)
Q1: What is Schisandrin A and why is its purity crucial?
Schisandrin A (also known as Deoxyschisandrin) is a bioactive dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis.[1] This plant has a long history of use in traditional medicine.[2] The purity of isolated Schisandrin A is critical for obtaining accurate and reproducible results in pharmacological, toxicological, and clinical research. Impurities, often structurally similar lignans, can have their own biological activities, potentially confounding experimental outcomes.[3][4]
Q2: What are the common methods for isolating and purifying Schisandrin A?
The typical workflow involves solvent extraction from dried Schisandra chinensis fruits or stems, followed by multi-step chromatographic purification. A common initial step is extraction with ethanol.[3][5] The crude extract is then often purified using techniques like macroporous resin chromatography, octadecylsilyl (ODS) column chromatography, and preparative high-performance liquid chromatography (prep-HPLC) to achieve high purity.[2][3][4][5]
Q3: What analytical techniques are used to assess the purity of a Schisandrin A sample?
The primary method for quantitative purity assessment is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[6][7] For structural confirmation and identification of any remaining impurities, spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) are essential.[3][4][8]
Section 2: Experimental Protocols and Data
Experimental Workflow for Schisandrin A Isolation and Purity Verification
The following diagram illustrates a standard workflow from raw plant material to a highly purified and verified sample of Schisandrin A.
Caption: Workflow from extraction to purity analysis of Schisandrin A.
Protocol: RP-HPLC Method for Purity Analysis
This protocol provides a standard method for determining the purity of a Schisandrin A sample.
-
Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Sample Preparation: Accurately weigh and dissolve the isolated Schisandrin A sample in HPLC-grade methanol to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[9]
-
Chromatographic Conditions: Set up the HPLC system according to the parameters in Table 1.
-
Analysis: Inject 10-20 µL of the prepared sample.
-
Calculation: Determine the purity by calculating the peak area percentage. Purity (%) = (Peak Area of Schisandrin A / Total Peak Area of all components) x 100.
Data Tables
Table 1: Typical HPLC Parameters for Schisandrin A Purity Analysis
| Parameter | Typical Value / Condition | Source(s) |
|---|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [6][7][10] |
| Mobile Phase | Methanol:Water (e.g., 68:32 v/v) or Acetonitrile:Water | [1][10][11] |
| Elution Mode | Isocratic or Gradient | [5][11] |
| Flow Rate | 1.0 mL/min | [7][10][11] |
| Detection Wavelength | 220 nm or 254 nm | [5][10] |
| Column Temperature | 30-35 °C | [7][11] |
| Injection Volume | 10-20 µL |[11][12] |
Table 2: Common Co-extracted Lignans and Potential Impurities in Schisandra Extracts
| Compound Name | Alternative Name | Notes |
|---|---|---|
| Schisandrin B | Wuweizisu B | Often co-elutes or is structurally similar.[6][10] |
| γ-Schisandrin | Gomisin N | A common lignan found in Schisandra extracts.[7][13] |
| Schisandrol B | Gomisin A | Another major lignan component.[6][13] |
| Schisandrin C | Frequently present in the extract.[6][7] | |
| Deoxyschisandrin | Schisandrin A | The target compound.[13] |
| Schisantherin A & B | | Other bioactive lignans that may be present.[6][13] |
Section 3: HPLC Troubleshooting Guide
Q4: My chromatogram shows peak fronting or tailing. What is the cause and how can I fix it?
-
Possible Causes:
-
Column Overload: Injecting too concentrated a sample.
-
Incompatible Injection Solvent: Dissolving the sample in a solvent much stronger than the mobile phase.
-
Column Degradation: A void has formed at the column inlet, or the stationary phase is damaged.[14]
-
Interfering Compounds: A co-eluting impurity is distorting the peak shape.
-
-
Solutions:
-
Dilute the sample and re-inject.
-
Whenever possible, dissolve the sample in the mobile phase itself.
-
Try flushing the column. If the problem persists, replace the column.
-
Optimize the mobile phase composition (e.g., change the solvent ratio or pH) to improve resolution.
-
Q5: The retention time for my Schisandrin A peak is drifting between injections. What should I do?
-
Possible Causes:
-
Inadequate Column Equilibration: The column is not sufficiently equilibrated with the mobile phase before injection.[15]
-
Mobile Phase Composition Change: The mobile phase was prepared inconsistently, or one component is evaporating faster than the other.
-
Temperature Fluctuations: The column temperature is not stable.[15]
-
Pump Issues: The pump is delivering an inconsistent flow rate, possibly due to air bubbles or worn seals.[15][16]
-
-
Solutions:
-
Increase the column equilibration time between runs. A good rule of thumb is to flush with at least 10-20 column volumes of the new mobile phase.[15]
-
Prepare fresh mobile phase daily and keep the reservoir bottles covered.[15]
-
Use a column oven to maintain a constant temperature.
-
Degas the mobile phase. Purge the pump to remove any air bubbles. If the problem continues, check pump seals for wear.[15]
-
Q6: I see an unexpected "ghost peak" in my chromatogram. Where did it come from?
-
Possible Causes:
-
Contamination: Impurities in the mobile phase or from a previous injection eluting in the current run.[17]
-
Injector Carryover: Remnants of a previous, more concentrated sample are being injected.
-
Sample Degradation: The sample may be degrading in the autosampler.
-
-
Solutions:
-
Run a blank gradient (injecting only mobile phase) to see if the peak appears. If it does, the contamination is from the system or solvents. Use high-purity HPLC-grade solvents.
-
Clean the injector port and syringe with a strong solvent. Implement a needle wash step in your method.
-
Ensure the sample is stable in the chosen solvent and consider using a cooled autosampler.
-
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing the source of an unexpected peak in an HPLC chromatogram.
Caption: Decision tree for troubleshooting unexpected HPLC peaks.
Section 4: Spectroscopic Confirmation and Biological Context
Q7: HPLC shows my sample is >99% pure. Is further analysis necessary?
Yes. While HPLC-UV is excellent for quantification, it cannot definitively confirm the chemical structure. Co-eluting impurities with similar UV absorbance might be missed. Therefore, it is best practice to use orthogonal methods for confirmation:
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. For Schisandrin A, you would expect to see an [M+H]⁺ ion at approximately m/z 417.3.
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the identity and stereochemistry of the molecule. The resulting spectra should be compared with published data for Schisandrin A.[8]
Q8: Why is purity so important for studying the biological activity of Schisandrin A?
The biological effect of a compound is directly tied to its structure. Even minor impurities, especially structurally related lignans, can have significant biological activity of their own.[13] This can lead to misinterpretation of results. For example, if studying how Schisandrin A affects a specific cellular signaling pathway, an impurity could inhibit or activate the same or a different pathway, confounding the data.
Illustrative Signaling Pathway
The diagram below shows a simplified, hypothetical signaling pathway where the purity of Schisandrin A would be essential for accurate study.
References
- 1. researchgate.net [researchgate.net]
- 2. Enrichment and Purification of Deoxyschizandrin and γ-Schizandrin from the Extract of Schisandra chinensis Fruit by Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and purification of schisandrol A from the stems of Schisandra chinensis and cytotoxicity against human hepatocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isolation and purification of schisandrol A from the stems of Schisandra chinensis and cytotoxicity against human hepatocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Quality analysis of raw and processed Schisandra chinensis fructus by " by T.-L. Lu, J.-Y. Hu et al. [jfda-online.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Schisandrin A and Schisandrin B in Traditional Chinese Medicine Preparation Huganpian Tablet by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. mdpi.com [mdpi.com]
- 13. A Review of the Biological Activity and Structure–Property Relationships of the Main Compounds from Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. realab.ua [realab.ua]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. ijsdr.org [ijsdr.org]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Schisandrin A and Schisandrin B for Researchers and Drug Development Professionals
Schisandrin A and Schisandrin B, two major bioactive lignans isolated from the fruit of Schisandra chinensis, have garnered significant attention in the scientific community for their diverse and potent pharmacological activities. While structurally similar, these two compounds exhibit distinct profiles in their biological effects, mechanisms of action, and pharmacokinetic properties. This guide provides a comprehensive, data-driven comparison of Schisandrin A and Schisandrin B to aid researchers, scientists, and drug development professionals in their exploration of these promising natural products.
Quantitative Data Comparison
The following tables summarize key quantitative data from various experimental studies, offering a side-by-side comparison of the efficacy and biological effects of Schisandrin A and Schisandrin B.
Table 1: Comparative Anti-Inflammatory and Cytotoxic Effects (IC50 Values)
| Parameter | Schisandrin A | Schisandrin B | Cell Line/Model | Reference |
| Inhibition of Inflammatory Cytokine Release | ||||
| - Propionibacterium acnes-induced inflammation | Effective at 10 µM | Effective at 5 µM | THP-1 human monocytic cells | [1] |
| Anticancer Activity (IC50) | ||||
| - Colorectal Cancer | Not specified | ~75 µM | HCT-116 | [2] |
Table 2: Comparative Effects on Oxidative Stress Markers
| Parameter | Schisandrin A | Schisandrin B | Model | Reference |
| Cellular Reduced Glutathione (GSH) Level | Greater decrease | Lesser decrease | LPS-stimulated RAW264.7 macrophages | [3] |
| Glutathione S-transferase (GST) Activity | Greater increase | Lesser increase | LPS-stimulated RAW264.7 macrophages | [3] |
| Malondialdehyde (MDA) Content | Not specified | Significantly reduced | CCl4-induced liver injury in rats | [4] |
| Superoxide Dismutase (SOD) Activity | Not specified | Significantly increased | CCl4-induced liver injury in rats | [4] |
| Glutathione Peroxidase (GSH-Px) Activity | Not specified | Significantly increased | CCl4-induced liver injury in rats | [4] |
Pharmacological Activities and Mechanisms of Action
Schisandrin A and Schisandrin B, while both demonstrating a range of therapeutic potentials, exhibit notable differences in their primary activities and underlying molecular mechanisms.
Anti-Inflammatory Activity
Both compounds possess anti-inflammatory properties, but their mechanisms and potency can differ. Schisandrin A has been shown to exert a more pronounced direct anti-inflammatory effect in some models by causing a greater depletion of cellular glutathione (GSH)[3]. It effectively suppresses lipopolysaccharide (LPS)-induced inflammation by inhibiting the NF-κB, MAPKs, and PI3K/Akt pathways, while activating the Nrf2/HO-1 signaling pathway[5].
Schisandrin B, on the other hand, appears to have a more indirect anti-inflammatory action. It uniquely activates the nuclear factor (erythroid-derived 2)-like factor 2 (Nrf2) and induces the expression of thioredoxin (TRX) in macrophages[3]. In studies on acne-related inflammation, Schisandrin B and C were found to inhibit the release of inflammatory cytokines at a lower concentration (5 µM) than Schisandrin A (10 µM)[1].
Anticancer Activity
Schisandrin B has been more extensively studied for its anticancer effects. It has demonstrated significant activity against various cancers, including colon, liver, breast, and lung cancer[2][6][7]. Its anticancer mechanisms are multi-faceted, involving the induction of cell cycle arrest and apoptosis[6]. In colorectal cancer, Schisandrin B has been shown to exert its effects by inhibiting the CXCL2/ERK/DUSP11 signaling pathway[2]. It also activates the CHOP signaling pathway of the unfolded protein response in colon cancer cells[8]. Furthermore, in hepatocellular carcinoma, Schisandrin B inhibits tumor progression by targeting the RhoA/ROCK1 pathway[7].
Hepatoprotective Activity
Both lignans are known for their hepatoprotective effects. Schisandrin B's hepatoprotective mechanism involves enhancing the mitochondrial glutathione antioxidant status and inducing heat shock proteins[9]. It has been shown to protect against carbon tetrachloride (CCl4)-induced liver fibrosis by activating the Nrf2-ARE pathway and inhibiting the TGF-β/Smad signaling pathway[4]. It also protects human hepatocytes from D-GalN-induced apoptosis by modulating the expression of Bcl-2 and Bax[10]. The ability of Schisandrin B to sustain hepatic mitochondrial GSH, vitamin C, and vitamin E levels is crucial for its hepatoprotective action against CCl4 toxicity[11].
Neuroprotective Activity
Both Schisandrin A and B exhibit neuroprotective properties. Schisandrin A has been shown to alleviate inflammation and oxidative stress in an in vitro model of Alzheimer's disease by activating the ERK/MAPK signaling pathway[12]. It also promotes neural cell proliferation and differentiation after ischemic brain injury[13][[“]]. Schisandrin has been found to ameliorate cognitive deficits and neuroinflammation in a rat model of Alzheimer's disease, potentially through the upregulation of SIRT1 and inhibition of NF-κB signaling[15].
Schisandrin B exerts its neuroprotective effects by protecting neurons from oxidative stress, partly through the modulation of the Nrf2/Keap1-mediated antioxidant pathway[16].
Comparative Signaling Pathways
The differential effects of Schisandrin A and Schisandrin B can be attributed to their distinct modulation of key signaling pathways.
Schisandrin A: Anti-Inflammatory Signaling
Schisandrin A's anti-inflammatory effects are largely mediated through the inhibition of pro-inflammatory pathways and the activation of antioxidant responses.
Caption: Schisandrin A Anti-Inflammatory Signaling Pathway.
Schisandrin B: Anticancer Signaling in Colorectal Cancer
Schisandrin B's anticancer activity in colorectal cancer involves the modulation of multiple signaling pathways leading to apoptosis and inhibition of cell proliferation.
Caption: Schisandrin B Anticancer Signaling in Colorectal Cancer.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparative analysis of Schisandrin A and Schisandrin B.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the effect of Schisandrin A or B on cell viability and to calculate the half-maximal inhibitory concentration (IC50).
-
Cell Lines: Human cancer cell lines (e.g., HCT-116) or macrophage cell lines (e.g., RAW 264.7).
-
Procedure:
-
Seed cells in 96-well plates at a specified density and allow them to adhere overnight.
-
Treat the cells with various concentrations of Schisandrin A or Schisandrin B for a defined period (e.g., 24 or 48 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated cells) and determine the IC50 value.
-
Western Blot Analysis for Protein Expression
-
Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Procedure:
-
Treat cells with Schisandrin A or B and/or a stimulant (e.g., LPS).
-
Lyse the cells to extract total protein and determine the protein concentration using a BCA or Bradford assay.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., NF-κB, p-ERK, Bcl-2, Bax).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Animal Models of Inflammation and Disease
-
Carrageenan-Induced Paw Edema in Mice (for Anti-inflammatory Activity):
-
Administer Schisandrin A or B orally to mice.
-
After a specific time, inject carrageenan into the subplantar region of the right hind paw.
-
Measure the paw volume or thickness at different time points after carrageenan injection using a plethysmometer.
-
Calculate the percentage of inhibition of edema compared to the control group.
-
-
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Rats (for Hepatoprotective Activity):
-
Induce liver fibrosis in rats by intraperitoneal injection of CCl4 over several weeks.
-
Treat the rats with Schisandrin A or B orally during the induction period.
-
At the end of the experiment, collect blood samples to measure liver function enzymes (ALT, AST).
-
Harvest the liver tissue for histopathological examination (e.g., H&E and Masson's trichrome staining) and to measure markers of oxidative stress and fibrosis (e.g., hydroxyproline content).
-
Pharmacokinetics and Bioavailability
The bioavailability of schisandrins can be influenced by first-pass metabolism in the liver and intestines[17]. Studies in rats have shown that the oral bioavailability of pure schizandrin (a component often studied alongside Schisandrin A and B) is approximately 15.56%[18]. Interestingly, the bioavailability of lignans can be higher when administered as part of a whole herbal extract compared to the isolated compound, suggesting synergistic effects or altered metabolism in the presence of other components[17]. One study noted that combining acupuncture with the administration of Schisandra chinensis extract could postpone the elimination and prolong the blood circulating time of schisandrin, schisandrin B, and deoxyschisandrin in rats[19].
Toxicity Profile
Schisandrin B has been reported to have low toxicity. In animal studies, even at high concentrations, it did not show significant cytotoxicity to normal cells like nerve cells and human proximal tubular epithelial cells[20]. A 28-day study in mice with daily injections of Schisandrin B (30 mg/kg/day) showed no harmful effects on hepatic or renal function[21].
Conclusion
Schisandrin A and Schisandrin B are both pharmacologically active lignans with significant therapeutic potential. Schisandrin A appears to be a more potent direct anti-inflammatory agent in certain contexts, while Schisandrin B has demonstrated a broader and more extensively studied profile as an anticancer agent. Their hepatoprotective and neuroprotective effects are well-documented, often involving the modulation of oxidative stress and key signaling pathways such as Nrf2 and NF-κB.
The choice between Schisandrin A and B for further research and development will depend on the specific therapeutic target. For inflammatory conditions, Schisandrin A might be of greater interest, whereas for oncology applications, Schisandrin B currently has a more substantial body of evidence. Future research should focus on direct, head-to-head comparative studies across a wider range of models, including more detailed pharmacokinetic and toxicology profiling in higher-order animals, to fully elucidate their therapeutic potential and guide clinical translation.
References
- 1. Comparative Effects of Schisandrin A, B, and C on Acne-Related Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Schisandrin B exerts anti-colorectal cancer effect through CXCL2/ERK/DUSP11 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Action between Schisandrin A and Schisandrin B in Eliciting an Anti-Inflammatory Action: The Depletion of Reduced Glutathione and the Induction of an Antioxidant Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Schisandrin B attenuates CCl4-induced liver fibrosis in rats by regulation of Nrf2-ARE and TGF-β/Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Schisandrin A suppresses lipopolysaccharide-induced inflammation and oxidative stress in RAW 264.7 macrophages by suppressing the NF-κB, MAPKs and PI3K/Akt pathways and activating Nrf2/HO-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Review on Schisandrin B and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Schisandrin B inhibits tumor progression of hepatocellular carcinoma by targeting the RhoA/ROCK1 pathway - Yang - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Hepatoprotective mechanism of schisandrin B: role of mitochondrial glutathione antioxidant status and heat shock proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protective effects of Schisandrin B against D-GalN-induced cell apoptosis in human hepatocyte (L02) cells via modulating Bcl-2 and Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The crucial antioxidant action of schisandrin B in protecting against carbon tetrachloride hepatotoxicity in mice: a comparative study with butylated hydroxytoluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Schisandrin A Alleviates Inflammation and Oxidative Stress in Aβ25-35-Induced Alzheimer’s Disease in Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Antioxidant Phytochemical Schisandrin A Promotes Neural Cell Proliferation and Differentiation after Ischemic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. consensus.app [consensus.app]
- 15. Schisandrin ameliorates cognitive deficits, endoplasmic reticulum stress and neuroinflammation in streptozotocin (STZ)-induced Alzheimer’s disease rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Schisandrin B alleviates acute oxidative stress via modulation of the Nrf2/Keap1-mediated antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Pharmacokinetics of Schizandrin and Its Pharmaceutical Products Assessed Using a Validated LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparative pharmacokinetics and tissue distribution of schisandrin, deoxyschisandrin and schisandrin B in rats after combining acupuncture and herb medicine (schisandra chinensis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | A comprehensive review of Schisandrin B’s preclinical antitumor activity and mechanistic insights from network pharmacology [frontiersin.org]
- 21. In vivo and in vitro investigations of schisandrin B against angiotensin II induced ferroptosis and atrial fibrosis by regulation of the SIRT1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of Schisandrin A and Other Lignans: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic properties of Schisandrin A against other notable lignans. The information is supported by experimental data to aid in the evaluation of these compounds as potential therapeutic agents.
Quantitative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values of Schisandrin A and other lignans across various cancer cell lines. These values are indicative of the cytotoxic potency of each compound. It is important to note that variations in cell lines, experimental conditions, and assay durations can influence IC50 values, making direct comparisons between different studies challenging.
| Lignan | Cancer Cell Line | IC50 (µM) | Reference |
| Schisandrin A | MDA-MB-231 (Triple-negative breast cancer) | 26.61 | [1] |
| MCF-7 (Breast cancer) | 112.67 | [1] | |
| HepG2 (Liver cancer) | 6.65 | [2] | |
| Hep3B (Liver cancer) | 10.50 | [2] | |
| Huh7 (Liver cancer) | 10.72 | [2] | |
| Deoxyschisandrin | A2780 (Ovarian cancer) | 27.81 | [3] |
| OVCAR3 (Ovarian cancer) | 70.34 | [3] | |
| SKOV3 (Ovarian cancer) | 67.99 | [3] | |
| Gomisin A | HeLa (Cervical cancer) | >100 | [4] |
| Gomisin G | Leukemia cells | 5.51 µg/mL | [5] |
| Gomisin L1 | A2780 (Ovarian cancer) | 21.92 | [6] |
| SKOV3 (Ovarian cancer) | 55.05 | [6] | |
| HL-60 (Leukemia) | 82.02 | [6] | |
| HeLa (Cervical cancer) | 166.19 | [6] | |
| Gomisin N | HepG2 (Liver cancer) | High apoptotic levels at 320 µM | [7] |
| A549 (Lung cancer) | 21.1 | [8] | |
| HCT-15 (Colon cancer) | 14.1 | [8] | |
| K562 (Leukemia) | 22 | [8] | |
| Schisantherin A | HepG2 (Liver cancer) | 6.65 | [2] |
| Hep3B (Liver cancer) | 10.50 | [2] | |
| Huh7 (Liver cancer) | 10.72 | [2] | |
| Leukemia cells | 55.1 µg/mL | [5] |
Experimental Protocols
The cytotoxicity of these lignans is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 to 10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[9][10]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the lignan to be tested. A vehicle control (e.g., DMSO) is also included.[11]
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compound to exert its cytotoxic effects.[11]
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours.[12]
-
Formazan Solubilization: During this incubation, viable cells with active mitochondrial reductases convert the yellow MTT into insoluble purple formazan crystals. A solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is then added to each well to dissolve the formazan crystals.[11][12]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.[13]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
The cytotoxic effects of Schisandrin A and other lignans are mediated through the modulation of various signaling pathways. The following diagrams illustrate some of the key pathways identified for these compounds, as well as a generalized workflow for assessing cytotoxicity.
Figure 1. A generalized experimental workflow for determining the cytotoxicity of lignans using the MTT assay.
Figure 2. Schisandrin A induces cytotoxicity in cancer cells by inhibiting the Wnt and PI3K/Akt signaling pathways and activating ER stress.
Figure 3. Other lignans, such as Gomisin N and Schisantherin A, exert their effects through distinct signaling pathways, including the PI3K/Akt/mTOR and NF-κB/MAPK pathways, respectively.
References
- 1. Schisantherin A improves learning and memory abilities partly through regulating the Nrf2/Keap1/ARE signaling pathway in chronic fatigue mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Deoxyschizandrin, Isolated from Schisandra Berries, Induces Cell Cycle Arrest in Ovarian Cancer Cells and Inhibits the Protumoural Activation of Tumour-Associated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gomisin A enhances tumor necrosis factor-α-induced G1 cell cycle arrest via signal transducer and activator of transcription 1-mediated phosphorylation of retinoblastoma protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gomisin N isolated from Schisandra chinensis significantly induces anti-proliferative and pro-apoptotic effects in hepatic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | Schisantherin A inhibits cell proliferation by regulating glucose metabolism pathway in hepatocellular carcinoma [frontiersin.org]
- 10. Schisantherin A inhibits cell proliferation by regulating glucose metabolism pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT (Assay protocol [protocols.io]
- 12. acmeresearchlabs.in [acmeresearchlabs.in]
- 13. MTT assay protocol | Abcam [abcam.com]
A Researcher's Guide to Schisandra Lignans: Evaluating Experimental Reproducibility and Therapeutic Potential
For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is the cornerstone of scientific advancement. This guide provides a comparative analysis of the reported biological activities of Schisandra lignans, primarily focusing on Schisandrin A and B as representative compounds, given the limited specific data on Schiarisanrin A. By presenting a synthesis of experimental data and methodologies, this document aims to facilitate the design of robust and reproducible studies in this promising area of natural product research.
Comparative Analysis of Biological Activities
Schisandra lignans, including Schisandrin A and B, have demonstrated a wide range of pharmacological effects across various in vitro and in vivo models. These activities, summarized below, point to the potential of these compounds in treating inflammatory diseases, cancer, neurodegenerative disorders, and liver conditions. The reproducibility of these findings, however, depends on meticulous attention to experimental detail.
Anti-inflammatory Activity
Schisandrin A has been shown to exert anti-inflammatory effects by inhibiting key signaling pathways. In animal models of acute inflammation, such as xylene-induced ear edema and carrageenan-induced paw edema, pretreatment with Schisandrin A significantly reduced edema and inflammatory cell infiltration[1]. The underlying mechanism involves the suppression of the Toll-like receptor 4/nuclear factor kappa-B (TLR4/NF-κB) pathway[1]. Further studies in RAW 264.7 macrophages have elucidated that Schisandrin A suppresses the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[2][3]. This is achieved through the inhibition of the NF-κB, mitogen-activated protein kinase (MAPK), and PI3K/Akt signaling pathways, alongside the activation of the Nrf2/HO-1 pathway[2].
Anticancer Activity
The anticancer potential of Schisandrin A has been investigated in colorectal cancer (CRC) cells, where it was found to inhibit cell growth by inducing cell cycle arrest and apoptosis[4][5]. A key mechanism identified is the inhibition of heat shock factor 1 (HSF1), a critical protein for maintaining protein balance in cancer cells[4][5]. Similarly, Schisandrin B has demonstrated potent anti-tumor activity in triple-negative breast cancer (TNBC) by inducing cell cycle arrest and apoptosis. This effect is mediated through the suppression of signal transducer and activator of transcription 3 (STAT3) phosphorylation and its subsequent nuclear translocation[6][7].
Neuroprotective Effects
Schisandrin A has shown neuroprotective properties in models of cerebral ischemia-reperfusion injury. It improves neurological scores and reduces infarct volume by suppressing inflammation and oxidative stress[8][9]. The mechanism involves the regulation of the AMPK/Nrf2 pathway[8][9]. In primary cultures of rat cortical neurons subjected to oxygen and glucose deprivation/reperfusion, Schizandrin A reduced apoptosis and necrosis by modulating ERK, JNK, and p38 signaling pathways, as well as caspase-3 activity[10]. Furthermore, in a mouse model of Alzheimer's disease, Schisandrin A improved cognitive function and suppressed apoptosis by modulating microglial polarization[11]. Schisandrin B has also been shown to provide neuroprotection against transient focal cerebral ischemia by inhibiting inflammation and the degradation of matrix metalloproteinases[12].
Hepatoprotective Properties
Lignans from Schisandra chinensis are well-documented for their hepatoprotective effects. They have been shown to act synergistically with other compounds, such as Astragalus polysaccharides, to protect against chronic liver injury induced by toxins like carbon tetrachloride (CCl4) in rats[13]. The protective mechanism involves the enhancement of the hepatic antioxidant status, reduction of serum transaminase levels, and attenuation of hyperlipidemia and hepatic fat deposition in models of chronic alcohol-induced liver injury[14]. Schisandrin A, in particular, aids in liver detoxification by modulating phase I and phase II enzymes and exhibits potent antioxidant properties by scavenging free radicals and preventing lipid peroxidation[15]. Schisandrin B has also been shown to protect against CCl4-induced hepatotoxicity by sustaining hepatic mitochondrial glutathione levels and antioxidant vitamin levels[16].
Quantitative Data Summary
To facilitate a clear comparison of the experimental findings for Schisandra lignans, the following tables summarize the key quantitative data from the cited studies.
Table 1: In Vitro Anti-inflammatory Effects of Schisandrin A
| Cell Line | Stimulant | Schisandrin A Conc. | Measured Effect | Pathway(s) Implicated | Reference |
| RAW 264.7 | LPS | 50, 100, 200 µM | Dose-dependent reduction of NO and PGE2 production | NF-κB, MAPKs, PI3K/Akt, Nrf2/HO-1 | [2] |
| RAW 264.7 | LPS | Not specified | Inhibition of NO and PGE2 release; decreased iNOS and COX-2 expression | NF-κB, JNK, p38 MAPK | [3] |
Table 2: In Vitro Anticancer Effects of Schisandrins
| Compound | Cell Line(s) | Key Effect(s) | IC50 | Pathway(s) Implicated | Reference |
| Schisandrin A | RKO, DLD-1, SW620, SW480 (CRC) | Growth retardation, cell cycle arrest, apoptosis | RKO: lowest, DLD-1: highest | HSF1 inhibition | [5] |
| Schisandrin B | MDA-MB-231, BT-549, MDA-MB-468 (TNBC) | Inhibition of cell growth, migration, and colony formation; induction of apoptosis | Not specified | STAT3 inactivation | [6][7] |
Table 3: In Vivo Neuroprotective Effects of Schisandrins
| Compound | Animal Model | Dosage | Key Outcomes | Pathway(s) Implicated | Reference |
| Schisandrin A | Cerebral Ischemia/Reperfusion (Rat) | Not specified | Improved neurological score, reduced infarct volume | AMPK/Nrf2 | [8][9] |
| Schisandrin A | Alzheimer's Disease (APP/PS1 Mice) | 2 mg/kg (i.g.) | Improved spatial learning and memory, suppressed apoptosis | Microglial polarization modulation | [11] |
| Schisandrin B | Transient Focal Cerebral Ischemia (Rat) | 10, 30 mg/kg (i.p.) | Reduced infarct volume by 25.7% and 53.4% respectively | Inhibition of inflammation and metalloproteinase degradation | [12] |
Experimental Protocols and Methodologies
The reproducibility of the findings presented above is critically dependent on the precise execution of experimental protocols. Below are detailed methodologies for key experiments cited in the literature on Schisandra lignans.
In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are pretreated with various concentrations of Schisandrin A (e.g., 50, 100, 200 µM) for 1 hour.
-
Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 24 hours to induce an inflammatory response.
-
Measurement of NO Production: Nitric oxide levels in the culture supernatant are measured using the Griess reagent.
-
Measurement of PGE2 Production: Prostaglandin E2 levels in the supernatant are quantified using an ELISA kit.
-
Western Blot Analysis: Protein expression levels of iNOS, COX-2, and components of the NF-κB, MAPK, and PI3K/Akt pathways are determined by Western blotting to elucidate the mechanism of action.
-
qRT-PCR: mRNA expression levels of inflammatory mediators are quantified using real-time quantitative polymerase chain reaction.
In Vivo Model of Acute Inflammation (Carrageenan-Induced Paw Edema)
-
Animals: Male ICR mice are used.
-
Treatment: Mice are pretreated with Schisandrin A (intraperitoneally or orally) at various doses.
-
Induction of Edema: One hour after treatment, 1% carrageenan solution is injected into the subplantar region of the right hind paw.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Histopathological Analysis: Paw tissues are collected, fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to assess inflammatory cell infiltration.
-
ELISA: Levels of inflammatory cytokines in the paw tissue homogenates are measured by ELISA.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.
References
- 1. Evidence of anti-inflammatory activity of Schizandrin A in animal models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Schisandrin A suppresses lipopolysaccharide-induced inflammation and oxidative stress in RAW 264.7 macrophages by suppressing the NF-κB, MAPKs and PI3K/Akt pathways and activating Nrf2/HO-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of schisandrin isolated from the fruit of Schisandra chinensis Baill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Schizandrin A exhibits potent anticancer activity in colorectal cancer cells by inhibiting heat shock factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Schizandrin A exhibits potent anticancer activity in colorectal cancer cells by inhibiting heat shock factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Schisandrin B exhibits potent anticancer activity in triple negative breast cancer by inhibiting STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Schizandrin A protects against cerebral ischemia-reperfusion injury by suppressing inflammation and oxidative stress and regulating the AMPK/Nrf2 pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Schizandrin A protects against cerebral ischemia-reperfusion injury by suppressing inflammation and oxidative stress and regulating the AMPK/Nrf2 pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective effect of schizandrin A on oxygen and glucose deprivation/reperfusion-induced cell injury in primary culture of rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Schizandrin A ameliorates cognitive functions via modulating microglial polarisation in Alzheimer’s disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective effects of Schisandrin B against transient focal cerebral ischemia in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synergistic hepatoprotective effect of Schisandrae lignans with Astragalus polysaccharides on chronic liver injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hepatoprotective effect of Schisandra chinensis (Turcz.) Baill. lignans and its formula with Rubus idaeus on chronic alcohol-induced liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. The crucial antioxidant action of schisandrin B in protecting against carbon tetrachloride hepatotoxicity in mice: a comparative study with butylated hydroxytoluene - PubMed [pubmed.ncbi.nlm.nih.gov]
Schisandra Compounds in Diabetes Models: A Comparative Analysis of Schisandrin A, Schisandrin B, and Gomisin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of three prominent lignans from Schisandra chinensis—Schisandrin A, Schisandrin B, and Gomisin A—in preclinical diabetes models. The information is compiled from various studies to aid researchers in understanding their mechanisms of action and comparative efficacy.
Overview of Therapeutic Effects
Schisandra lignans have demonstrated significant potential in managing diabetes and its complications through various mechanisms, including improving glucose metabolism, enhancing insulin sensitivity, and exerting protective effects on pancreatic β-cells and target organs.
Schisandrin A has been shown to ameliorate hyperglycemia and insulin resistance, primarily through the modulation of the PI3K/AKT signaling pathway. It also exhibits anti-inflammatory and antioxidant properties that contribute to its protective effects in diabetic complications such as diabetic nephropathy and cognitive impairment.[1][2][3]
Schisandrin B primarily exerts its anti-diabetic effects by acting as a potential GLP-1 receptor agonist, stimulating insulin secretion in a glucose-dependent manner through the cAMP/PKA signaling pathway.[4][5] It has also been shown to have protective effects against diabetic cardiomyopathy.
Gomisin A , along with other related lignans, has been identified to improve insulin resistance by targeting the TLR4 receptor and modulating the downstream IRS-1/PI3K/AKT and NF-κB signaling pathways.[6] It has also been shown to increase glucose consumption in insulin-resistant cells.
Quantitative Comparison of Efficacy
The following tables summarize quantitative data from various preclinical studies, offering a snapshot of the comparative performance of Schisandrin A, Schisandrin B, and Gomisin A in different diabetes models.
Table 1: Effects on Blood Glucose and Insulin Levels
| Compound | Model | Dosage | Duration | Fasting Blood Glucose Reduction | Serum Insulin Level | Citation |
| Schisandrin A | STZ-induced diabetic rats | 50 mg/kg/day | 8 weeks | Significant decrease vs. diabetic control | Significantly increased vs. diabetic control | [1] |
| Schisandrin B | HFD/STZ-induced T2DM mice | 50 mg/kg/day | 4 weeks | Significantly improved vs. diabetic control | Reduced vs. diabetic control (indicative of improved insulin sensitivity) | [4] |
| Gomisin A | Palmitic acid-induced insulin-resistant HepG2 cells | 10, 20, 40 µM | 24 hours | Increased glucose consumption by ~20-40% | Not Applicable | [6] |
Table 2: Modulation of Key Signaling Pathways
| Compound | Pathway | Key Protein Modulation | Model | Quantitative Change | Citation |
| Schisandrin A | PI3K/AKT | ↑ p-AKT/AKT ratio | Diabetic rat kidney | Significant increase vs. diabetic control | [2] |
| Schisandrin A | PI3K/AKT | ↑ p-GSK3β/GSK3β ratio | Diabetic rat kidney | Significant increase vs. diabetic control | [2] |
| Schisandrin B | GLP-1R/cAMP/PKA | ↑ Insulin secretion (downstream effect) | β-TC-6 cells | Significantly stimulated | [4] |
| Gomisin A | TLR4/IRS-1/PI3K/AKT | ↑ p-AKT/AKT ratio | IR-HepG2 cells | Significant increase vs. control | [6] |
| Gomisin A | TLR4/NF-κB | ↓ p-p65/p65 ratio | IR-HepG2 cells | Significant decrease vs. control | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by each compound and a general workflow for inducing diabetes in rodent models.
Signaling Pathways
Experimental Workflow
Experimental Protocols
Streptozotocin (STZ)-Induced Diabetic Rat Model
This protocol describes the induction of type 1 diabetes in rats using a single high dose of STZ. For a type 2 model, a high-fat diet is typically administered for several weeks prior to a lower dose of STZ.
Materials:
-
Streptozotocin (STZ)
-
0.1 M Citrate buffer (pH 4.5), cold
-
Syringes and needles
-
Glucometer and test strips
-
Male Sprague-Dawley or Wistar rats (180-220 g)
Procedure:
-
Acclimatization: House the rats for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.
-
Fasting: Fast the rats for 12-16 hours before STZ injection, with continued access to water.
-
STZ Preparation: Immediately before use, dissolve STZ in cold 0.1 M citrate buffer (pH 4.5) to a final concentration of 60 mg/mL. STZ is light-sensitive and unstable in solution, so it should be prepared fresh and kept on ice.
-
STZ Injection: Administer a single intraperitoneal (i.p.) injection of the freshly prepared STZ solution at a dose of 60-65 mg/kg body weight.[7] Control animals should receive an equivalent volume of citrate buffer.
-
Post-injection Care: To prevent STZ-induced hypoglycemia, provide the rats with a 5% sucrose solution in their drinking water for the first 24 hours after injection.
-
Confirmation of Diabetes: Measure blood glucose levels from the tail vein 72 hours after STZ injection. Rats with fasting blood glucose levels consistently above 250 mg/dL (or 13.9 mmol/L) are considered diabetic and can be used for the study.[8]
Glucose Uptake Assay in HepG2 Cells
This protocol outlines a method to measure glucose uptake in human hepatoma (HepG2) cells, a common in vitro model for studying insulin resistance.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Serum-free DMEM
-
Phosphate-Buffered Saline (PBS)
-
2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG)
-
Insulin
-
Test compounds (Schisandrin A, Gomisin A, etc.)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.
-
Induction of Insulin Resistance (Optional): To model insulin resistance, cells can be treated with high concentrations of insulin (e.g., 1 µM) or palmitic acid (e.g., 0.75 mM) for 24 hours.
-
Serum Starvation: Wash the cells twice with PBS and then incubate in serum-free DMEM for 2-4 hours.
-
Compound Treatment: Replace the serum-free DMEM with fresh serum-free DMEM containing the desired concentrations of the test compounds and incubate for the desired duration (e.g., 24 hours). Include a vehicle control and a positive control (e.g., metformin).
-
Glucose Uptake Stimulation: Wash the cells twice with PBS. Add Krebs-Ringer-HEPES (KRH) buffer containing 100 nM insulin (for insulin-stimulated glucose uptake) and incubate for 30 minutes.
-
2-NBDG Incubation: Add 2-NBDG to each well to a final concentration of 50-100 µM and incubate for 30-60 minutes at 37°C.
-
Measurement: Wash the cells three times with ice-cold PBS to remove extracellular 2-NBDG. Add PBS to each well and measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.[9][10]
Western Blot for PI3K/AKT Pathway Proteins
This protocol provides a general procedure for analyzing the phosphorylation status of key proteins in the PI3K/AKT signaling pathway.
Materials:
-
Cell or tissue lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-GSK3β, anti-GSK3β, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse cells or homogenized tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors. Centrifuge at 12,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein to determine the relative phosphorylation level.[11][12][13][14][15]
Conclusion
Schisandrin A, Schisandrin B, and Gomisin A all demonstrate promising anti-diabetic properties in preclinical models, albeit through different primary mechanisms of action. Schisandrin A and Gomisin A appear to directly impact insulin signaling pathways in target tissues, while Schisandrin B acts as an incretin mimetic. The choice of compound for further investigation may depend on the specific therapeutic goal, whether it is to enhance insulin sensitivity, promote insulin secretion, or mitigate inflammation associated with diabetes. This guide provides a foundational comparison to aid researchers in navigating the potential of these Schisandra lignans in the development of novel anti-diabetic therapies. Further head-to-head comparative studies in standardized diabetic models are warranted to more definitively delineate their relative potencies and therapeutic advantages.
References
- 1. Schisandrin A Alleviates Spatial Learning and Memory Impairment in Diabetic Rats by Inhibiting Inflammatory Response and Through Modulation of the PI3K/AKT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Schisandrin A Attenuates Diabetic Nephropathy via EGFR/AKT/GSK3β Signaling Pathway Based on Network Pharmacology and Experimental Validation [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Schisandrin B, a potential GLP-1R agonist, exerts anti-diabetic effects by stimulating insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Schisandra chinensis lignans improve insulin resistance by targeting TLR4 and activating IRS-1/PI3K/AKT and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ndineuroscience.com [ndineuroscience.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Establishment and Evaluation of HepG2 Cell Insulin Resistance Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. pubcompare.ai [pubcompare.ai]
- 13. researchgate.net [researchgate.net]
- 14. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Structure-Activity Relationship of Schisandrin A: A Look at a Promising Bioactive Compound
Schiarisanrin A, a lignan isolated from the plant Schisandra chinensis, has garnered significant attention from the scientific community for its diverse pharmacological activities. While comprehensive structure-activity relationship (SAR) studies on a wide range of its synthetic analogs are not yet extensively available in the public domain, existing research on Schisandrin A and related compounds provides valuable insights into the molecular features governing its biological effects. This guide synthesizes the current understanding of Schisandrin A's bioactivity, explores the signaling pathways it modulates, and, where possible, draws parallels with SAR studies of other natural product analogs to offer a forward-looking perspective for researchers, scientists, and drug development professionals.
Biological Activities of Schisandrin A
This compound has demonstrated a spectrum of biological activities, positioning it as a promising candidate for further investigation in various therapeutic areas. Notably, it has been shown to possess anti-inflammatory, antioxidant, and anticancer properties.
Anti-inflammatory and Antioxidant Effects:
Research has highlighted this compound's role in mitigating inflammatory responses and oxidative stress. One of its key mechanisms of action involves the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway . By activating Nrf2, this compound upregulates the expression of antioxidant enzymes, thereby protecting cells from oxidative damage. Furthermore, it has been found to inhibit the NLRP3 inflammasome , a key player in the inflammatory cascade. This dual action on both oxidative stress and inflammation underscores its therapeutic potential for conditions like chronic obstructive pulmonary disease (COPD).
Anticancer Activity:
In the realm of oncology, this compound has shown inhibitory effects on triple-negative breast cancer (TNBC) cells.[1] Its mechanism in this context involves the regulation of the Wnt/β-catenin and Endoplasmic Reticulum (ER) Stress signaling pathways . By interfering with these pathways, this compound can induce cell cycle arrest and apoptosis in cancer cells, suggesting its potential as a lead compound for the development of novel anticancer agents.[1]
Signaling Pathways Modulated by Schisandrin A
The biological effects of Schisandrin A are intricately linked to its ability to modulate specific intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for designing future analogs with enhanced or more specific activities.
Nrf2 Signaling Pathway in Oxidative Stress Response
The Nrf2 pathway is a central regulator of cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress or electrophiles, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes. Schisandrin A is believed to promote the activation of this protective pathway.
Caption: this compound promotes the dissociation of the Keap1-Nrf2 complex, leading to Nrf2 translocation and activation of antioxidant gene expression.
Wnt/β-catenin and ER Stress Pathways in Cancer
The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers. In the canonical pathway, Wnt ligands bind to Frizzled receptors, leading to the stabilization and nuclear translocation of β-catenin, which then activates the transcription of target genes involved in cell proliferation. Schisandrin A has been shown to inhibit this pathway in triple-negative breast cancer cells.[1] Concurrently, it induces ER stress, an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum, which can trigger apoptosis in cancer cells.
Caption: this compound inhibits Wnt signaling to reduce cancer cell proliferation and induces ER stress, leading to apoptosis.
Insights from Analogs of Other Natural Products
While specific SAR data for this compound analogs is limited, studies on analogs of other natural products can provide a framework for future research. For instance, research on Cassiarin A analogs has shown that modifications to specific parts of the molecule can significantly impact its antiplasmodial activity.[2][3] Specifically, the introduction of a substituted benzene ring at the C-2 position led to a significant enhancement of activity, while modifications of the methyl group at C-5 and the phenolic group were detrimental.[2][3] This highlights the importance of positional modifications and the introduction of new functional groups in modulating biological activity.
Similarly, studies on hemiasterlin analogs have demonstrated that variations in the aromatic rings of the molecule influence its ability to inhibit tubulin polymerization, a key mechanism for its anticancer effects.[4] These examples underscore a common principle in medicinal chemistry: even subtle changes to a molecule's structure can lead to profound differences in its biological profile.
Future Directions for this compound Research
To fully unlock the therapeutic potential of this compound, future research should focus on the systematic synthesis and biological evaluation of a diverse library of its analogs. Key areas of investigation should include:
-
Modification of the dibenzocyclooctadiene core: Exploring the impact of altering the core structure on activity and selectivity.
-
Substitution at various positions: Introducing a range of functional groups at different positions of the this compound scaffold to probe the structure-activity landscape.
-
Stereochemical investigations: Evaluating the influence of stereochemistry on biological activity, as different stereoisomers can have distinct pharmacological properties.
By combining synthetic chemistry with robust biological screening and computational modeling, a comprehensive SAR for this compound can be established. This will not only deepen our understanding of its mechanism of action but also pave the way for the development of novel, highly potent, and selective therapeutic agents for a range of diseases.
Experimental Protocols
While specific protocols for a series of this compound analogs are not available, below are general methodologies for key experiments relevant to the activities of Schisandra lignans.
1. Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells. The resulting formazan product is quantified spectrophotometrically.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (this compound or its analogs) for 24, 48, or 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (vehicle-treated) cells.
-
2. Western Blot Analysis for Signaling Pathway Proteins
-
Principle: This technique is used to detect specific proteins in a sample of tissue homogenate or cell extract. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.
-
Protocol:
-
Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, Keap1, β-catenin, CHOP) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
3. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
Principle: qRT-PCR is used to quantify the amount of a specific mRNA in a sample. It involves reverse transcribing mRNA into complementary DNA (cDNA) and then amplifying the cDNA using PCR with a fluorescent probe.
-
Protocol:
-
Extract total RNA from treated and untreated cells using a commercial RNA isolation kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform real-time PCR using a thermocycler with specific primers for the genes of interest (e.g., HO-1, NQO1, AXIN2) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels.
-
References
- 1. Schisandrin A inhibits triple negative breast cancer cells by regulating Wnt/ER stress signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and activity of novel analogs of hemiasterlin as inhibitors of tubulin polymerization: modification of the A segment - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Targets of Schisandrin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Schisandrin A, a bioactive lignan isolated from the fruits of Schisandra chinensis, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2] This guide provides a comprehensive comparison of Schisandrin A's performance against other alternatives, supported by experimental data, to elucidate its primary molecular targets and mechanisms of action.
Comparative Analysis of Bioactivity
Schisandrin A has demonstrated potent inhibitory effects across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy in inhibiting cell proliferation.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SK-HEP-1 | Liver Cancer | 42.0 | [2] |
| SNU-638 | Gastric Cancer | 53.1 | [2] |
| T47D | Breast Cancer | 40.0 | [2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 26.61 | |
| MCF-7 | Breast Cancer | 112.67 |
Molecular Targets and Signaling Pathways
Experimental evidence has confirmed that Schisandrin A exerts its effects by modulating multiple key signaling pathways involved in inflammation, oxidative stress, and cell survival.
Anti-inflammatory Effects
Schisandrin A has been shown to significantly suppress pro-inflammatory responses.[1] Its primary mechanisms involve the inhibition of the NF-κB , MAPKs , and PI3K/Akt signaling pathways.
-
NF-κB Pathway: Schisandrin A inhibits the lipopolysaccharide (LPS)-induced translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]
-
MAPK Pathway: It suppresses the phosphorylation of key MAPKs, including p38, ERK1/2, and JNK, which are crucial for the production of inflammatory cytokines.[1]
-
PI3K/Akt Pathway: Schisandrin A inhibits the activation of the PI3K/Akt pathway, further contributing to the reduction of inflammatory responses.[1]
Antioxidant Effects
Schisandrin A enhances the cellular antioxidant defense system by activating the Nrf2/HO-1 signaling pathway .[1] It promotes the nuclear translocation of Nrf2, a master regulator of antioxidant gene expression, leading to the upregulation of heme oxygenase-1 (HO-1) and other antioxidant enzymes.[1]
Anti-cancer Effects
In the context of cancer, Schisandrin A has been found to regulate the Wnt/β-catenin and Endoplasmic Reticulum (ER) Stress signaling pathways in triple-negative breast cancer cells, leading to cell cycle arrest and apoptosis.[3] It has also been shown to target the EGFR/AKT/GSK3β signaling pathway in diabetic nephropathy.[4]
Comparative Performance with Other Lignans
A study comparing the anti-inflammatory activity of various lignans from Schisandra species revealed that while Schisandrin A shows inhibitory effects, other lignans like Schisantherin A exhibit more potent inhibition of COX-1.
| Lignan | Target | Inhibition (%) at 1.75 µg/mL |
| Schisandrin A | COX-1 | 62% |
| Schisantherin A | COX-1 | 74% (at 0.175 µg/mL) |
Experimental Protocols
Western Blot Analysis for Phospho-p65
This protocol outlines the key steps for assessing the effect of Schisandrin A on the phosphorylation of the NF-κB p65 subunit.
-
Cell Culture and Treatment: Plate RAW 264.7 macrophages and pre-treat with desired concentrations of Schisandrin A for 1 hour, followed by stimulation with LPS (100 ng/mL) for 30 minutes.
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-p65 (Ser536) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
RT-PCR for COX-2 mRNA Expression
This protocol details the measurement of COX-2 mRNA levels to evaluate the anti-inflammatory effects of Schisandrin A.
-
Cell Culture and Treatment: Treat RAW 264.7 macrophages with Schisandrin A and/or LPS as described for the Western blot protocol.
-
RNA Extraction: Isolate total RNA from the cells using a TRIzol-based method or a commercial RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) primers.
-
Quantitative PCR (qPCR): Perform qPCR using SYBR Green master mix and primers specific for COX-2 and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
COX-2 Forward Primer: 5'-AGCCAGCAAAGCCTAGAGCAACAA-3'
-
COX-2 Reverse Primer: 5'-TGACCACGAGAAACGGAACTAAGAGG-3'
-
-
Data Analysis: Calculate the relative expression of COX-2 mRNA using the 2-ΔΔCt method.
Visualizing the Molecular Pathways
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by Schisandrin A.
Caption: Schisandrin A's anti-inflammatory mechanism.
Caption: Schisandrin A's antioxidant mechanism.
Conclusion
Schisandrin A is a multi-target agent with well-documented anti-inflammatory and antioxidant properties. Its ability to modulate key signaling pathways, particularly NF-κB, MAPKs, PI3K/Akt, and Nrf2/HO-1, underscores its therapeutic potential. While it demonstrates significant bioactivity, comparative studies with other lignans suggest that related compounds may offer enhanced potency against specific targets. Further research focusing on direct, quantitative comparisons with other established anti-inflammatory and antioxidant compounds will be crucial for fully elucidating the clinical utility of Schisandrin A.
References
Comparative study of lignans from different Schisandra species.
A Comparative Analysis of Lignans in Schisandra chinensis and Schisandra sphenanthera
This guide provides a detailed comparison of the lignan content and biological activities of two prominent Schisandra species: Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi). The dried ripe fruits of both species are used in traditional medicine, but their chemical compositions and the concentrations of their bioactive components differ significantly.[1] This analysis is intended for researchers, scientists, and professionals in drug development to facilitate further research and application of these potent natural compounds.
Quantitative Comparison of Major Lignans
The lignan profiles of S. chinensis and S. sphenanthera show distinct differences, which are crucial for their quality control and therapeutic applications.[1][2] S. chinensis is generally characterized by higher concentrations of schisandrin, schisandrin B, and gomisin A.[2][3] In contrast, S. sphenanthera is richer in schisantherin A, schisantherin B, deoxyschisandrin, and schisandrin A.[4] The table below summarizes the quantitative data for key lignans found in both species.
| Lignan | Schisandra chinensis (North Wu Wei Zi) | Schisandra sphenanthera (South Wu Wei Zi) | Key Bioactivities |
| Schisandrin | Predominant | Lower Content | Neuroprotective, Hepatoprotective |
| Schisandrin A | Lower Content | Higher Content | Anti-inflammatory, Neuroprotective |
| Schisandrin B | Higher Content | Lower Content | Hepatoprotective, Antioxidant |
| Schisandrin C | Variable Content | Variable Content | Anti-inflammatory, Neuroprotective |
| Gomisin A | Higher Content | Lower Content | Hepatoprotective, CYP3A inhibitor |
| Gomisin C | Lower Content | Higher Content (Marker) | CYP3A inhibitor |
| Schisantherin A | Lower Content | Higher Content | Hepatoprotective, Anti-inflammatory |
| Schisantherin B | Lower Content | Higher Content | - |
| Deoxyschisandrin | Variable Content | Higher Content | Anti-inflammatory |
| Anwulignan | Lower Content | Higher Content | - |
Note: The exact content of individual lignans can vary considerably depending on the harvest season, fruit maturity, and geographical location.[5]
Experimental Protocols
The extraction and quantification of lignans from Schisandra species are critical for accurate comparative studies. High-performance liquid chromatography (HPLC) with UV detection is the preferred method for quantitative analysis.[1][2]
Lignan Extraction
A common method for extracting lignans from the fruit of Schisandra is smashing tissue extraction (STE). The optimized conditions for this method are as follows:
-
Solvent: 75% aqueous ethanol
-
Extraction Voltage: 180 V
-
Extraction Time: 1 minute
-
Solid-Liquid Ratio: 1:19
-
Sample Particle Size: 120 mesh
Other reported extraction techniques include ultrasonic-assisted extraction (UAE), microwave-assisted extraction (MAE), supercritical fluid extraction, and pressurized liquid extraction.[6] A supramolecular solvent (SUPRAS)-based sample preparation method has also been developed for the determination of lignans.[7]
Quantitative Analysis by HPLC
High-performance liquid chromatography is widely used for the simultaneous determination of multiple lignans.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water is common.
-
Detection: UV detection is set between 230 and 255 nm due to the strong UV absorbance of schisandra lignans.[2][3]
-
Quantification: The concentration of each lignan is determined by comparing its peak area with that of a corresponding reference standard.
More advanced hyphenated techniques like HPLC-tandem mass spectrometry (HPLC-MS/MS) can be employed for the determination of lignans present in low concentrations or those that are difficult to separate with conventional HPLC.[1]
Signaling Pathways and Mechanisms of Action
Lignans from Schisandra species exert their pharmacological effects by modulating various cellular signaling pathways. These compounds are known for their antioxidant, anti-inflammatory, hepatoprotective, and neuroprotective properties.[8][9]
The anti-inflammatory effects of Schisandra lignans, such as schisantherin A, are often mediated through the inhibition of the nuclear factor-kappa B (NF-κB) pathway.[10] Lignans like schisandrin A and B demonstrate broad anti-inflammatory activity by suppressing critical signaling pathways such as NF-κB and MAPKs, and enhancing antioxidant defenses via NRF2 activation.[11] Schisantherin A has also been shown to exert neuroprotective effects by modulating the Toll-like receptor 4 (TLR4) signaling pathway.[10]
Furthermore, lignans from Schisandra can influence the activity of cytochrome P450 (CYP) enzymes, particularly CYP3A.[2][3] Gomisin A and gomisin C are known inhibitors of CYP3A.[3] This interaction is clinically relevant as it can lead to drug-drug interactions by affecting the metabolism of co-administered drugs.[2][3] The activation of the pregnane X receptor (PXR) by lignans such as schisandrin A, schisandrin B, and gomisin B may be responsible for the induction of CYP enzymes.[3][9]
References
- 1. Analysis of Schisandra chinensis and Schisandra sphenanthera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Schisandrin A: A Comparative Analysis of Efficacy Against Standard Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Schisandrin A, a bioactive lignan derived from the fruit of Schisandra chinensis, against established standard therapeutic agents in the fields of oncology, hepatology, and neurodegenerative disease. This document summarizes key experimental findings, presents quantitative data for comparative analysis, and details the methodologies of the cited experiments to aid in the evaluation of Schisandrin A as a potential therapeutic candidate.
Executive Summary
Schisandrin A has demonstrated significant preclinical efficacy across a range of therapeutic areas, exhibiting anti-tumor, hepatoprotective, and neuroprotective properties. This guide synthesizes available data to compare its performance against standard-of-care agents such as doxorubicin and cisplatin in cancer models, N-acetylcysteine and silymarin for liver injury, and donepezil and levodopa for neurodegenerative conditions. The following sections provide a detailed analysis of the comparative efficacy, underlying mechanisms of action, and experimental protocols.
Oncology: Schisandrin A in Cancer Therapy
Schisandrin A has shown promise in oncology, particularly in its ability to inhibit cancer cell proliferation and to synergize with existing chemotherapeutic agents.
Comparison with Doxorubicin in Breast Cancer
Key Findings: Schisandrin A demonstrates the ability to enhance the cytotoxic effects of doxorubicin, a standard chemotherapeutic agent, particularly in drug-resistant cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Experimental Context |
| Doxorubicin | MCF-7 (Dox-sensitive) | 4.5[1] | Single agent treatment |
| Doxorubicin | MCF-7/ADR (Dox-resistant) | 213.2[1] | Single agent treatment |
| Doxorubicin + Schisandrin A | MG-63/DOX (Dox-resistant Osteosarcoma) | 7.15 ± 3.73[2] | Combination therapy with SchA reversing Dox resistance induced by TNF-α |
| Doxorubicin | MG-63/DOX (Dox-resistant Osteosarcoma) | 57.85 ± 6.46[2] | Doxorubicin resistance induced by TNF-α |
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., MCF-7, MG-63/DOX) are seeded in 96-well plates at a specified density (e.g., 8,000 cells/well) and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of doxorubicin, Schisandrin A, or a combination of both for a specified duration (e.g., 48 hours).
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Data Analysis: The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength. The half-maximal inhibitory concentration (IC50) is calculated to determine the drug concentration required to inhibit 50% of cell growth.[1]
Signaling Pathways
Caption: Doxorubicin-induced apoptosis signaling pathway.
Caption: Schisandrin A inhibits the Wnt signaling pathway in triple-negative breast cancer.[3]
Comparison with Cisplatin in Non-Small Cell Lung Cancer (NSCLC)
Key Findings: Both Schisandrin A and cisplatin independently exhibit cytotoxic effects against non-small cell lung cancer cells. While direct comparative studies are limited, data from separate experiments on the A549 cell line are presented below. It is important to note that variations in experimental conditions can influence IC50 values.
| Compound | Cell Line | IC50 (µM) | Study Reference |
| Schisandrin A | A549 | 61.09 | Zhu et al. |
| Cisplatin | A549 | 16.48 | Unspecified Study[4] |
| Cisplatin | A549 | 9 ± 1.6 | Unspecified Study[5] |
| Cisplatin | A549 | 4.97 ± 0.32 µg/mL | Dai et al., 2015[6] |
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Culture: A549 cells are cultured in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.
-
Treatment: The cells are treated with various concentrations of either Schisandrin A or cisplatin for 48-72 hours.
-
MTT Incubation: After the treatment period, MTT solution is added to each well, and the plates are incubated for 4 hours.
Signaling Pathways
Caption: Cisplatin-induced DNA damage response pathway.
Hepatoprotection: Schisandrin A in Liver Injury
Schisandrin A has been investigated for its protective effects against various forms of liver injury.
Comparison with N-Acetylcysteine (NAC) in Acetaminophen-Induced Liver Injury
Key Findings: A preparation of Schisandra sphenanthera extract (WZ), containing Schisandrin A as a major component, demonstrated therapeutic effects in a mouse model of acetaminophen (APAP)-induced hepatotoxicity, with a mechanism distinct from the standard antidote, N-acetylcysteine (NAC). WZ treatment was effective at restoring mitochondrial glutathione (GSH) levels.[9]
| Treatment | Parameter | Outcome |
| WZ (Schisandra extract) | Mitochondrial GSH | Significant recovery in APAP-injured livers at 12 hours[9] |
| N-Acetylcysteine (NAC) | Mitochondrial GSH | Complete reversal of APAP-induced GSH decrease when administered 4 hours after APAP[9] |
Experimental Protocol: Acetaminophen-Induced Hepatotoxicity in Mice
-
Animal Model: Male C57BL/6 mice are used.
-
Induction of Injury: Mice are fasted overnight and then administered a single intraperitoneal injection of acetaminophen (APAP).
-
Treatment: A separate group of mice receives the therapeutic agent (e.g., WZ extract or NAC) at a specified time point after APAP administration.
-
Sample Collection: Serum and liver tissues are collected at various time points (e.g., 6, 12, 24 hours) after APAP injection.
-
Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver damage. Liver tissue is used to measure mitochondrial glutathione (GSH) levels.[9]
Signaling Pathways
Caption: N-Acetylcysteine's role in glutathione synthesis.
Comparison with Silymarin in CCl4-Induced Liver Injury
Key Findings: Both Schisandrin B (a lignan closely related to Schisandrin A) and Silymarin, a well-known hepatoprotective agent, have shown efficacy in reducing liver injury in a carbon tetrachloride (CCl4)-induced mouse model. The data below is from separate studies and should be interpreted with caution due to potential variations in experimental protocols.
| Compound | Animal Model | Dosage | Effect on ALT/AST | Study Reference |
| Schisandrin B | Rat | 25 and 50 mg/kg | Significantly reduced CCl4-induced elevation of ALT and AST[10] | Unspecified Study |
| Silymarin | Rat | 200 mg/kg | Significantly decreased the elevation of AST and ALT[11] | Unspecified Study |
Experimental Protocol: CCl4-Induced Liver Fibrosis in Rats
-
Animal Model: Male Wistar rats are used.
-
Induction of Fibrosis: Liver fibrosis is induced by intragastric administration of CCl4 (e.g., twice a week for 8 weeks).
-
Treatment: Following the induction period, rats are treated with the test compound (e.g., Silymarin or Schisandrin B) or vehicle for a specified duration (e.g., 3 weeks).
-
Assessment: Serum levels of ALT and AST are measured. Liver tissues are collected for histopathological examination (e.g., Masson staining) to assess the degree of fibrosis.[11]
Neuroprotection: Schisandrin A in Neurodegenerative Diseases
Schisandrin A has shown potential neuroprotective effects in models of both Parkinson's and Alzheimer's disease.
Comparison with Levodopa in a Parkinson's Disease Model
Key Findings: In an MPTP-induced mouse model of Parkinson's disease, Schisandrin A demonstrated neuroprotective effects by ameliorating behavioral abnormalities. While a direct comparison with Levodopa in the same study is unavailable, separate studies show that both compounds can improve behavioral deficits in this model.
| Treatment | Animal Model | Behavioral Test | Outcome | Study Reference |
| Schisandrin A | MPTP-induced mice | Behavioral abnormalities | Significantly ameliorated | Unspecified Study[12] |
| Levodopa | MPTP-induced mice | Pole test, balance beam, rotarod test | Significantly ameliorated behavioral deficits[8][13] | Unspecified Study |
Experimental Protocol: MPTP-Induced Parkinson's Disease Mouse Model
-
Animal Model: C57BL/6 mice are used.
-
Induction of Parkinsonism: Mice are administered 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) via intraperitoneal injection to induce dopaminergic neuron loss.
-
Treatment: Mice are pre-treated or co-treated with Schisandrin A or Levodopa.
-
Behavioral Assessment: A battery of behavioral tests, such as the rotarod test, pole test, and open field test, are conducted to assess motor coordination and activity.[13][14]
-
Neurochemical and Histological Analysis: The levels of dopamine and its metabolites in the striatum are measured. Immunohistochemistry is performed to quantify dopaminergic neurons in the substantia nigra.[12]
Signaling Pathways
Caption: Levodopa to dopamine synthesis pathway.
Comparison with Donepezil in an Alzheimer's Disease Model
Key Findings: Schisandrin B has been shown to protect against β-amyloid-induced injury in the SH-SY5Y neuronal cell line, a common in vitro model for Alzheimer's disease. Donepezil, a standard treatment for Alzheimer's, also shows protective effects in this model. Direct comparative data is limited.
| Compound | Cell Line | Experimental Model | Outcome | Study Reference |
| Schisandrin B | SH-SY5Y | Aβ(1-42)-mediated injury | Restored cell viability and morphology[15] | Unspecified Study |
| Donepezil | SH-SY5Y | Aβ(1-42)-induced cytotoxicity | Increased neuronal viability[16] | Unspecified Study |
Experimental Protocol: β-Amyloid-Induced Cytotoxicity in SH-SY5Y Cells
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured and differentiated into a neuronal phenotype.
-
Induction of Cytotoxicity: Cells are exposed to aggregated amyloid-beta peptide (Aβ1-42) to induce neuronal damage and apoptosis.
-
Treatment: Cells are co-treated with various concentrations of Schisandrin B or donepezil.
-
Viability Assay: Cell viability is assessed using methods such as the MTT or MTS assay to quantify the protective effects of the compounds.[17]
-
Morphological Analysis: Changes in cell morphology are observed and documented using microscopy.[15]
Signaling Pathways
Caption: Donepezil's mechanism of action in cholinergic signaling.
Conclusion
The compiled data suggests that Schisandrin A holds significant therapeutic potential across multiple disease areas. In oncology, it not only exhibits intrinsic anti-cancer properties but also acts as a chemosensitizer, enhancing the efficacy of standard drugs like doxorubicin. Its hepatoprotective effects are comparable to established agents, and it demonstrates promising neuroprotective activity in preclinical models of Parkinson's and Alzheimer's diseases.
While these findings are encouraging, it is crucial to note the need for more direct, head-to-head comparative studies to robustly evaluate the efficacy of Schisandrin A against current standard-of-care treatments. Further research is warranted to fully elucidate its mechanisms of action and to translate these promising preclinical results into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Schisandrin A inhibits triple negative breast cancer cells by regulating Wnt/ER stress signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of silymarin on the resolution of liver fibrosis induced by carbon tetrachloride in rats | Semantic Scholar [semanticscholar.org]
- 8. Levodopa Improves Behavioral Deficits of Mice with Parkinson's Disease Symptoms via Curbing NLRP3 Inflammasome Activation and Enhancing Tyrosine Hydroxylase Levels in the Striatum and Substantia Nigra [imrpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Schisandrin B attenuates CCl4-induced liver fibrosis in rats by regulation of Nrf2-ARE and TGF-β/Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of silymarin on the resolution of liver fibrosis induced by carbon tetrachloride in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Schisandrin A ameliorates MPTP-induced Parkinson's disease in a mouse model via regulation of brain autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Levodopa Improves Behavioral Deficits of Mice with Parkinson's Disease Symptoms via Curbing NLRP3 Inflammasome Activation and Enhancing Tyrosine Hydroxylase Levels in the Striatum and Substantia Nigra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. zgsydw.alljournal.ac.cn [zgsydw.alljournal.ac.cn]
- 15. The influence of Schisandrin B on a model of Alzheimer's disease using β-amyloid protein Aβ1-42-mediated damage in SH-SY5Y neuronal cell line and underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Schiarisanrin A: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle Schiarisanrin A with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.[1] This minimizes the risk of inhalation, skin, or eye contact.[1]
Key Safety Information Summary
| Item | Specification | Source |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, chemical-resistant gloves (inspected before use), fire/flame resistant and impervious clothing, full-face respirator (if exposure limits are exceeded or irritation is experienced). | [1] |
| Handling Environment | Well-ventilated place, away from sources of ignition. Use non-sparking tools. | [1] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials and foodstuff containers. | [1] |
| Spill Response | Evacuate personnel to a safe area. Avoid dust formation and breathing vapors. Prevent further leakage if safe to do so. Collect spillage with spark-proof tools and explosion-proof equipment for disposal. Do not let the chemical enter drains. | [1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound, treated as a potentially hazardous chemical waste, involves a multi-step process to ensure the safety of laboratory personnel and environmental protection.
1. Waste Identification and Segregation:
-
Pure Compound: Unused or expired this compound should be treated as hazardous chemical waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, bench paper, and empty containers, must also be disposed of as hazardous waste.
-
Solutions: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
2. Waste Collection and Labeling:
-
Collect all this compound waste in a suitable, closed, and properly labeled container.[1]
-
The label should clearly state "Hazardous Waste," the name "this compound," and any known hazard classifications (e.g., "Caution: Substance of Unknown Toxicity").
3. In-Lab Neutralization (if applicable and validated):
Currently, there are no established and validated protocols for the chemical neutralization of this compound for safe drain disposal. Therefore, this method is not recommended . All waste should be handled by a professional hazardous waste disposal service.
4. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Adhere to all local, state, and federal regulations regarding the disposal of chemical waste.
Experimental Workflow for Disposal
References
Personal protective equipment for handling Schiarisanrin A
Essential Safety and Handling Guide for Schiarisanrin A
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for handling this compound, focusing on operational and disposal plans. The following procedures are based on the safety data sheet for the structurally similar compound, (-)-Schiarisanrin D, and general laboratory safety best practices.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment are the first line of defense against potential exposure.
| PPE Category | Specification |
| Eye Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Hand Protection | Wear chemical-impermeable gloves that have been inspected prior to use. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374. Wash and dry hands after handling.[1] |
| Body Protection | Wear fire/flame resistant and impervious clothing.[1] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound will minimize risks and ensure a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a dry, cool, and well-ventilated place.[1]
-
Keep the container tightly closed and store it separately from foodstuff containers or incompatible materials.[1]
2. Handling:
-
All handling should be conducted in a well-ventilated area.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]
-
Avoid contact with skin and eyes.[1]
3. Disposal:
-
Adhered or collected material should be promptly disposed of in accordance with appropriate local, state, and federal laws and regulations.[1]
-
Keep the chemical in suitable, closed containers for disposal.[1]
-
Discharge into the environment must be avoided.[1]
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
| Emergency Situation | Procedure |
| Spill or Leak | Ensure adequate ventilation and remove all sources of ignition.[1]Evacuate personnel to safe areas and keep people away from and upwind of the spill.[1]Use personal protective equipment, including chemical-impermeable gloves, to avoid contact with the skin and eyes.[1]Prevent further leakage if it is safe to do so.[1]Do not let the chemical enter drains.[1]Collect and arrange for disposal.[1] |
| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish the fire.[1]Wear a self-contained breathing apparatus for firefighting if necessary.[1] |
| First Aid: Skin Contact | Immediately take off contaminated clothing.Wash off with soap and plenty of water.Consult a doctor. |
| First Aid: Eye Contact | Rinse with pure water for at least 15 minutes.Consult a doctor. |
| First Aid: Inhalation | Move the victim into fresh air.If breathing is difficult, give oxygen.If not breathing, give artificial respiration and consult a doctor immediately.Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical. |
| First Aid: Ingestion | Rinse mouth with water.Do not induce vomiting.Never give anything by mouth to an unconscious person.Call a doctor or poison control center immediately. |
Visualizing the Workflow
To further clarify the procedural steps for safe handling, the following diagram illustrates the logical workflow from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
